Product packaging for Octadienoic acid(Cat. No.:CAS No. 83615-26-3)

Octadienoic acid

Cat. No.: B6595354
CAS No.: 83615-26-3
M. Wt: 140.18 g/mol
InChI Key: QZGIOJSVUOCUMC-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octadienoic acid, with the molecular formula C 8 H 12 O 2 and an average mass of 140.18 g/mol, is an unsaturated fatty acid characterized by its conjugated double bond system . The specific isomer (2E,4E)-2,4-octadienoic acid is a compound of significant interest in specialized research areas, particularly in the study of complex natural products . It is identified as a structural component of potent macrocyclic compounds like Bryostatin, which is a subject of ongoing scientific investigation . This association makes this compound a valuable building block and a point of inquiry for researchers in chemical biology and medicinal chemistry exploring the synthesis and structure-activity relationships of such molecules. As an alpha, beta-unsaturated carboxylic acid, its reactivity is defined by the conjugation between the double bonds and the carbonyl group. This functional group is a versatile handle for various chemical transformations, including nucleophilic additions and cyclization reactions, making it a useful intermediate in organic synthesis projects. The compound has low solubility in water but is readily soluble in common organic solvents, which should be considered for experimental planning . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption purposes . Researchers should handle this chemical with standard laboratory safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B6595354 Octadienoic acid CAS No. 83615-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-octa-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4-7H,2-3H2,1H3,(H,9,10)/b5-4+,7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGIOJSVUOCUMC-YTXTXJHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346940
Record name (2E,4E)-2,4-Octadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83615-26-3, 22329-75-5
Record name Octadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083615263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E)-2,4-Octadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTADIENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV8D1P4247
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoisomerism and Structural Complexity of Octadecadienoic Acid Derivatives

Geometric Isomerism: Elucidation and Impact on Reactivity

Geometric isomerism in octadecadienoic acid arises from the restricted rotation around the carbon-carbon double bonds. Each double bond can exist in either a cis ('Z') or trans ('E') configuration. wikipedia.org In the cis configuration, the adjacent hydrogen atoms are on the same side of the double bond, resulting in a bent chain. wikipedia.org Conversely, the trans configuration places the hydrogen atoms on opposite sides, leading to a more linear and rigid structure. This difference in shape significantly influences the physical properties and reactivity of the molecule. For instance, cis isomers have lower melting points and are more fluid than their trans counterparts due to less efficient packing in the solid state.

The configuration of the double bonds also affects the molecule's reactivity. For example, during the catalytic hydrogenation of linoleic acid, the double bond closer to the methyl end (Δ12) demonstrates higher reactivity than the one nearer the carboxyl end (Δ9). dss.go.th Initially, cis-octadecenoic acid isomers are predominantly formed, but as the reaction progresses, trans isomers are produced through readsorption and isomerization. dss.go.th The geometry of the double bonds can influence the molecule's interaction with enzymes, with specific configurations being preferred for certain biochemical reactions. researchgate.net

Conjugated linoleic acids (CLAs) are a group of octadecadienoic acid isomers where the double bonds are separated by a single bond. nih.gov The most common CLA isomers found in nature and commercial preparations are cis-9, trans-11 and trans-10, cis-12. nih.govaocs.org The specific geometric arrangement of these conjugated systems is crucial for their biological effects, with different isomers sometimes exhibiting opposing actions. foodb.ca

Positional Isomerism: Structural Variations and Research Implications

Positional isomerism in octadecadienoic acid refers to the different possible locations of the two double bonds along the 18-carbon chain. atamanchemicals.com Linoleic acid, for example, is systematically known as 9,12-octadecadienoic acid, indicating double bonds at the 9th and 12th carbon atoms. nist.gov However, numerous other positional isomers exist, such as those with conjugated double bonds at positions 8 and 10, 9 and 11, 10 and 12, or 11 and 13. nih.gov

Research into the catalytic hydrogenation of linoleic acid has revealed that double bond migration can occur. The Δ9 double bond has been observed to migrate towards the methyl end of the chain, while the Δ12 bond can migrate in both directions. dss.go.th This migration leads to the formation of a complex mixture of positional isomers of octadecenoic acid. dss.go.th

The position of the double bonds has significant implications for the chemical and physical properties of the fatty acid. These structural variations affect how the molecules pack together and interact with other molecules, including enzymes. Consequently, different positional isomers can have distinct metabolic fates and biological activities. researchgate.net The ability to separate and identify these positional isomers is critical for research. Techniques like gas-liquid chromatography with specialized capillary columns are employed to resolve the complex mixtures of isomers produced in chemical reactions or found in biological samples. dss.go.th

Chiral Centers and Enantiomeric Forms: Stereochemical Considerations

In addition to geometric and positional isomerism, octadecadienoic acid derivatives can also exhibit chirality, leading to the existence of enantiomers. A chiral center is a carbon atom attached to four different groups. While octadecadienoic acid itself does not typically have chiral centers, its derivatives, such as hydroxylated or epoxidized forms, often do.

For example, hydroperoxyoctadecenoic acids, which are intermediates in fatty acid oxidation, can have a chiral center at the carbon atom bearing the hydroperoxy group. scispace.comnih.gov This gives rise to R and S enantiomers. The separation and analysis of these enantiomers are crucial for understanding the stereospecificity of the enzymes involved in their formation, such as fatty acid oxygenases. scispace.comnih.gov Chiral phase high-performance liquid chromatography (CP-HPLC) is a key technique used to separate these enantiomeric forms. scispace.comnih.gov

In some cases, a molecule can have more than one chiral center. researchgate.net For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. These stereoisomers can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). researchgate.netquora.com For instance, (E)-13-hydroxy-10-oxo-11-octadecenoic acid possesses a chiral center at the 13th carbon. However, research has shown that in this particular case, both the S and R enantiomers exhibited similar cytotoxic activity, suggesting that the stereochemistry at this center did not influence this specific biological effect. tandfonline.com

Advanced Nomenclature Systems for Octadecadienoic Acid Isomers

To unambiguously describe the complex array of octadecadienoic acid isomers, several nomenclature systems are employed.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming fatty acids. For example, linoleic acid is named (9Z,12Z)-octadeca-9,12-dienoic acid. aocs.org This system specifies the configuration (Z for cis and E for trans) and the location of each double bond.

A shorthand notation is commonly used in lipid research for its conciseness. In this system, a fatty acid is denoted by two numbers separated by a colon, representing the number of carbon atoms and the number of double bonds (e.g., 18:2 for octadecadienoic acid). aocs.orgcuni.cz To specify the position of the double bonds, the delta (Δ) notation is used, where the numbers following the delta symbol indicate the starting carbon of each double bond (e.g., Δ9,12). wikipedia.org

The omega (ω) or n-minus (n-) system is particularly useful in a biological context. It numbers the carbon atoms from the methyl end of the fatty acid chain. okstate.edubasicmedicalkey.com For example, linoleic acid is an omega-6 (ω-6) or n-6 fatty acid because its last double bond begins at the sixth carbon from the methyl end. okstate.edu

For more complex derivatives, such as the octadecanoids, a harmonized abbreviation system has been proposed. This system indicates the position and type of oxygenated function (e.g., 'H' for hydroxyl, 'K' for oxo), followed by 'O' for octadeca, the number of unsaturations, and 'E' for enoic (unsaturated). nih.gov

Specialized databases and software tools like Goslin have been developed to parse and normalize various lipid shorthand notations, facilitating the standardization of lipid nomenclature in research. acs.orgbioconductor.org

Interactive Data Table of Octadecadienoic Acid Isomers This table provides a summary of some common octadecadienoic acid isomers and their key structural features.

Common NameSystematic NameShorthand NotationKey Features
Linoleic Acid(9Z,12Z)-Octadeca-9,12-dienoic acid nist.gov18:2 (Δ9,12)Two cis double bonds, non-conjugated. nist.gov
Linoelaidic Acid(9E,12E)-Octadeca-9,12-dienoic acid okstate.edu18:2 (Δ9,12)Two trans double bonds, non-conjugated. okstate.edu
Conjugated Linoleic Acid (c9, t11)(cis-9, trans-11)-Octadecadienoic acid nih.gov18:2 (Δ9c,11t)Conjugated double bonds. nih.gov
Conjugated Linoleic Acid (t10, c12)(trans-10, cis-12)-Octadecadienoic acid nih.gov18:2 (Δ10t,12c)Conjugated double bonds. nih.gov

Advanced Synthetic Methodologies for Octadienoic Acid and Its Derivatives

Chemical Synthesis Approaches for Stereocontrolled Construction

The controlled construction of octadienoic acid isomers relies on a variety of stereoselective reactions. These methods are crucial for creating molecules with defined three-dimensional structures, which is often essential for their biological activity.

Asymmetric synthesis is a cornerstone for producing enantiomerically pure or enriched compounds. Several key strategies are employed in the synthesis of complex fatty acids like this compound.

Sharpless Asymmetric Epoxidation: This reaction is a powerful method for the asymmetric synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. mdpi.compearson.com It utilizes a titanium tetraisopropoxide catalyst, an oxidizing agent like tert-butyl hydroperoxide, and a chiral diethyl tartrate to direct the stereochemical outcome of the epoxidation. pearson.comscience.gov For instance, the Sharpless asymmetric epoxidation of methyl 13S-hydroxy-9Z, 11E-octadecadienoate has been used to produce specific diastereomers of epoxy-hydroxy-octadecenoates with high diastereomeric excess. researchgate.net This method provides a reliable way to introduce chirality into the molecule, which can then be further elaborated. mdpi.com

Stereoselective Crotylation and Allylation: These reactions are vital for the stereocontrolled formation of carbon-carbon bonds and the introduction of hydroxyl groups with specific stereochemistry. unimi.it Asymmetric allylation, for example, converts aldehydes into chiral homoallylic alcohols, which are versatile building blocks for natural product synthesis. unimi.itrsc.org The Brown allylation, using B-allyldiisopinocampheylborane, is a notable example. unimi.it Similarly, gallium-mediated diastereoselective crotylation and stereoselective allylation with allyltributylstannane (B1265786) have been key steps in the asymmetric synthesis of the this compound unit found in cryptophycins. thieme-connect.comthieme-connect.comresearchgate.net The Hosomi-Sakurai allylation reaction is another efficient method for creating carbon-carbon bonds in the total synthesis of optically active natural products. frontiersin.orgnih.gov

Grignard Additions: Enantioselective Grignard additions to aldehydes are also employed to create specific stereocenters. This strategy has been a crucial part of the synthesis of the core this compound unit of cryptophycins, starting from (R)-2,3-O-cyclohexylideneglyceraldehyde. thieme-connect.comthieme-connect.comresearchgate.net

Asymmetric Strategy Description Application Example
Sharpless Asymmetric Epoxidation Catalytic asymmetric epoxidation of allylic alcohols to form chiral epoxy alcohols. mdpi.compearson.comSynthesis of specific diastereomers of methyl 13S-hydroxy-11,12-epoxy-9Z-octadecenoate. researchgate.net
Stereoselective Crotylation Gallium-mediated addition of a crotyl group to an aldehyde to create specific stereocenters. thieme-connect.comA key step in the synthesis of the this compound unit of cryptophycins. thieme-connect.comthieme-connect.com
Stereoselective Allylation Introduction of an allyl group to create chiral homoallylic alcohols. unimi.itrsc.orgUsed in the synthesis of various natural products and the this compound core of cryptophycins. unimi.itthieme-connect.comthieme-connect.com
Enantioselective Grignard Addition Addition of a Grignard reagent to an aldehyde to form a chiral secondary alcohol. thieme-connect.comEmployed in the synthesis of the this compound unit of cryptophycins. thieme-connect.comthieme-connect.comresearchgate.net

Dehydration reactions are a common method for creating conjugated double bond systems in fatty acids. A prominent example is the production of conjugated linoleic acid (CLA), a type of octadecadienoic acid, from ricinoleic acid, the main fatty acid in castor oil. researchgate.net

Alkali-catalyzed dehydration is an efficient method for this transformation. gcirc.orggoogle.com The process typically involves heating the hydroxy fatty acid in the presence of an alkali like potassium hydroxide (B78521) (KOH). researchgate.netupm.edu.my This reaction can lead to a mixture of conjugated dienoic acid isomers. researchgate.netaocs.org For example, the dehydration of ricinoleic acid can yield a mixture of 9-cis, 11-trans-octadecadienoic acid and other CLA isomers. researchgate.netupm.edu.my The reaction conditions, such as temperature and catalyst amount, can be optimized to favor the formation of specific isomers. researchgate.netupm.edu.my For instance, lower temperatures and higher catalyst amounts have been shown to increase the yield of the 9c,11t-isomer. researchgate.net

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, are powerful tools for the stereoselective synthesis of conjugated dienes. nobelprize.orgnih.gov This reaction involves the coupling of an organoboron compound (like a vinylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov

The Suzuki coupling offers high regio- and stereoselectivity, tolerates a wide range of functional groups, and proceeds under mild conditions. nobelprize.orgnih.gov It has been successfully used to synthesize all four stereoisomers of conjugated dienes with high purity. pnas.org This method provides a reliable route to ethyl-substituted conjugated dienoic esters, overcoming the limitations of traditional methods that often result in poor stereocontrol. organic-chemistry.org The Suzuki cross-coupling has also been a key step in the synthesis of various octadecadienoic acid isomers, such as (7E,9Z)-octadecadienoic acid. researchgate.net

The Wittig reaction and its variants are fundamental methods for the formation of carbon-carbon double bonds, making them highly valuable for constructing the dienyl moiety of octadienoic acids. The traditional Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. jgpt.co.inresearchgate.net This reaction can be tailored to produce specific double bond geometries. ijcmas.com For example, non-stabilized ylides generally lead to the (Z)-isomer, while stabilized ylides favor the (E)-isomer. ijcmas.com

The Wittig reaction has been used to synthesize various unsaturated fatty acids and their derivatives, including those with skip-conjugated double bonds. jgpt.co.inlookchem.com It has also been employed in the multi-step synthesis of deuterated isomers of conjugated linoleic acid, where the coupling of a phosphonium bromide with an oxo-nonanoate derivative was a key step. researchgate.net However, for the synthesis of polyunsaturated fatty acids with multiple Z-configured double bonds, the Wittig reaction can sometimes lead to low Z-selectivity. researchgate.net

Selective oxidation and reduction reactions are crucial for modifying fatty acids to create specific functionalities or to alter the saturation level of the carbon chain.

Selective Oxidation: The oxidation of unsaturated fatty acids can lead to various valuable products. researchgate.net For example, the Wacker oxidation, using a palladium(II) chloride catalyst, can convert mono-unsaturated fatty acid methyl esters into keto-fatty acid esters. researchgate.net The selective oxidation of alcohols to carboxylic acids is another important transformation, and electrocatalytic oxidation is emerging as a green alternative to traditional methods that often use harsh reagents. acs.org Epoxidation is a common selective oxidation reaction for fatty acids, often carried out using peracids. researchgate.net

Selective Reduction: The selective reduction of alkynes is a key method for producing alkenes with specific stereochemistry. For example, the hydrogenation of an alkyne using Lindlar's catalyst typically yields the corresponding cis-alkene. This approach has been used in the total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, where a double-alkyne bromide coupling followed by hydrogenation under Lindlar conditions ensured 100% cis stereochemical purity for both double bonds. researchgate.net Microbial reduction has also been used for the enantioselective synthesis of hydroxy-octadecadienoic acids. jst.go.jp

The total synthesis of specific octadecadienoic acid isomers and their analogues demonstrates the power of modern synthetic chemistry to construct complex molecules with high precision. These syntheses often involve a combination of the methodologies described above.

Other synthetic strategies have been developed for various octadecadienoic acid isomers. researchgate.net These include the synthesis of (10Z, 12Z)-octadecadienoic acid via an enyne intermediate and the use of the Suzuki cross-coupling for the synthesis of (7E,9Z)-octadecadienoic acid. researchgate.net The synthesis of deuterium-labeled isomers of conjugated linoleic acid has also been achieved through a multi-step sequence involving a Wittig reaction as the final coupling step. researchgate.net

Selective Oxidation and Reduction Methodologies

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis has emerged as a powerful strategy, merging the selectivity of biocatalysts with the efficiency of chemical reactions to construct complex molecules. This approach is particularly valuable for the production of chiral compounds like derivatives of this compound, where the stereochemistry is crucial for their biological activity. By leveraging enzymes, reactions can be performed under mild conditions with high enantioselectivity, often avoiding the need for complex protection and deprotection steps common in traditional organic synthesis.

Lipase-Catalyzed Transformations for Enantioselective Production

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are among the most versatile enzymes in biocatalysis due to their stability in organic solvents, broad substrate specificity, and high chemo-, regio-, and enantioselectivity. nih.govmdpi.com These characteristics make them ideal for the enantioselective synthesis of this compound and its derivatives, primarily through the kinetic resolution of racemic mixtures. nih.govnih.gov Kinetic resolution involves the selective transformation of one enantiomer from a racemic pair, allowing for the separation of the two. nih.gov Lipases are typically employed to catalyze the acylation of a racemic alcohol or the hydrolysis/esterification of a racemic ester, with a preference for one enantiomer. nih.govnih.gov

A notable application of this methodology is in the synthesis of chiral fragments for complex natural products. For instance, a key octadienoic ester fragment of the desoxycryptophycins has been synthesized utilizing a lipase-catalyzed acylation strategy. barc.gov.in This highlights the utility of lipases in creating specific, optically active building blocks derived from this compound.

The synthesis of hydroxylated derivatives of octadecadienoic acid, such as coriolic acid ((+)-13-hydroxy-9Z,11E-octadecadienoic acid), further illustrates the power of chemoenzymatic methods. In one established route, linoleic acid is first oxidized using soybean lipoxygenase to produce 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid. researchgate.net This intermediate is then chemically reduced to yield (+)-coriolic acid with a high enantiomeric excess (e.e.) of 97%. researchgate.net While the primary enantioselectivity is introduced by lipoxygenase, lipases can be used in subsequent resolution steps of related hydroxy fatty acids.

Commonly used lipases for these transformations include Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (now Burkholderia cepacia). d-nb.infomdpi.com The choice of lipase, solvent, and acyl donor is critical for achieving high conversion and enantioselectivity. nih.gov For example, in the kinetic resolution of various alcohols, vinyl acetate (B1210297) is often used as an irreversible acyl donor, which helps to drive the reaction forward. nih.gov

The following tables summarize representative findings in the lipase-catalyzed synthesis of chiral molecules, demonstrating the principles applicable to this compound derivatives.

Table 1: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols This table showcases the effectiveness of different lipases in the kinetic resolution of racemic alcohols, a common strategy for producing enantiomerically enriched compounds.

Lipase CatalystSubstrateReaction TypeAcyl Donor/AcceptorSolventConversionEnantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.)Reference
Lipase PS (from Pseudomonas cepacia)Racemic 1-phenylethanolAcetylationVinyl AcetateDiisopropyl ether41%90:10 (e.r.) mdpi.com
Lipase PS (from Pseudomonas cepacia)Racemic 1-(9H-fluoren-9-yl)ethanolAcetylationVinyl AcetateToluene->99% (e.e.) nih.gov
Candida antarctica Lipase A (CAL-A)Racemic 1-methyl-6,7-dimethoxy-1,2,3,4-THIQN-acylation3-methoxyphenyl allyl carbonateToluene50%98% (e.e.) nih.gov

Table 2: Chemoenzymatic Synthesis of Hydroxy-Octadecadienoic Acids This table provides an example of a multi-step chemoenzymatic process to produce a specific chiral hydroxy derivative of octadecadienoic acid.

Target MoleculeKey EnzymesStarting MaterialKey StepsYieldEnantiomeric Excess (e.e.)Reference
(+)-Coriolic AcidSoybean Lipoxygenase-1Linoleic Acid1. Enzymatic hydroperoxidation; 2. Chemical reduction54%97% researchgate.net

These examples underscore the significant potential of lipase-catalyzed transformations in the advanced synthesis of optically pure this compound derivatives, providing access to valuable chiral building blocks for various applications.

Biosynthesis and Metabolic Pathways of Octadecadienoic Acids

Endogenous Mammalian Biosynthetic Pathways

In mammals, the metabolism of octadecadienoic acids, primarily linoleic acid, is a complex process involving several enzymatic systems and non-enzymatic oxidation. wikipedia.orgnih.govescholarship.orgescholarship.org These pathways convert linoleic acid into a range of oxidized metabolites, collectively known as oxidized linoleic acid metabolites (OXLAMs), which include hydroperoxides, hydroxides, and epoxides. escholarship.orgescholarship.orgnih.gov

Oxidative Metabolism by Cyclooxygenases (COX-1, COX-2)

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the conversion of polyunsaturated fatty acids into prostanoids. mdpi.com While arachidonic acid is the preferred substrate for COX enzymes, they can also metabolize linoleic acid. nih.govnih.gov The interaction of linoleic acid with COX-1 and COX-2 can lead to the formation of hydroxylated derivatives. nih.govsciencephotogallery.com

The primary products of linoleic acid metabolism by COX-1 and COX-2 are hydroperoxides, such as 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov This hydroperoxide can subsequently be reduced to its corresponding hydroxyl derivative, 13-hydroxyoctadecadienoic acid (13-HODE). nih.gov Additionally, COX enzymes can produce 9-hydroxyoctadecadienoic acid (9-HODE) from linoleic acid. mdpi.comnih.gov The formation of these products can be inhibited by non-steroidal anti-inflammatory drugs like indomethacin, confirming the involvement of cyclooxygenases. nih.gov Interestingly, while linoleic acid itself can be a competitive inhibitor of COX activity, its hydroperoxy metabolites, like 13-HPODE, are also potent inhibitors of prostaglandin (B15479496) formation from arachidonic acid. nih.govresearchgate.net

Lipoxygenase (LOX) Catalysis and Hydroperoxide Formation

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific insertion of molecular oxygen into polyunsaturated fatty acids. mdpi.comacs.org In mammals, various LOX isoforms, such as 5-LOX, 12-LOX, and 15-LOX, are involved in the metabolism of linoleic acid. researchgate.net

The primary products of LOX-catalyzed reactions with linoleic acid are hydroperoxyoctadecadienoic acids (HPODEs). mdpi.comnih.gov For instance, 15-lipoxygenases (15-LOs) almost exclusively produce 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE). acs.org Similarly, other LOX isoforms can generate 9-hydroperoxyoctadecadienoic acid (9-HPODE). nih.gov These hydroperoxides are then typically reduced to their more stable hydroxyl derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE). wikipedia.orgresearchgate.net The specificity of the product formed depends on the particular LOX enzyme and the conditions of the reaction. mdpi.comnih.gov

Cytochrome P450 (CYP) Monooxygenase Activity

The cytochrome P450 (CYP) superfamily of enzymes, particularly the epoxygenases, represents another major pathway for the metabolism of linoleic acid. wikipedia.orgnih.govnih.govtaylorandfrancis.com These enzymes convert linoleic acid into epoxide and hydroxyl derivatives. diva-portal.orgfrontiersin.org

CYP epoxygenases, such as those from the CYP2C and CYP2J subfamilies, catalyze the formation of epoxyoctadecenoic acids (EpOMEs). nih.govfrontiersin.orgwikipedia.org The main products are 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as vernolic acid or leukotoxin, and 12,13-epoxyoctadecenoic acid (12,13-EpOME), also known as coronaric acid or isoleukotoxin. wikipedia.orgnih.govwikipedia.org These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME). nih.govfrontiersin.org In addition to epoxidation, some CYP enzymes can also produce hydroxylated metabolites from linoleic acid, such as 9-HODE and 13-HODE. mdpi.compnas.org

Non-Enzymatic Generation: Photo- and Autoxidation Mechanisms

Linoleic acid, being a polyunsaturated fatty acid, is susceptible to non-enzymatic oxidation through processes like photo-oxidation and autoxidation. escholarship.orgescholarship.orgresearchgate.net These reactions are initiated by free radicals and can lead to the formation of a complex mixture of oxidized products. rsc.orgrsc.org

Autoxidation of linoleic acid typically involves the abstraction of a hydrogen atom from the bis-allylic position, leading to the formation of a lipid radical. rsc.orgrsc.org This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen atom from another linoleic acid molecule to form a hydroperoxide and propagate the chain reaction. scispace.com This process results in the formation of various hydroperoxides, including 9- and 13-HPODE, as well as 10- and 12-hydroperoxides. researchgate.netresearchgate.net These hydroperoxides can further decompose to form a variety of secondary oxidation products. researchgate.net The rate of autoxidation can be influenced by factors such as the presence of pro-oxidants like metal ions and exposure to light. scispace.comnih.gov

Plant Biosynthetic and Signaling Pathways

In the plant kingdom, octadecadienoic acids, particularly α-linolenic acid, serve as precursors for the synthesis of a class of signaling molecules known as octadecanoids, which includes the well-characterized phytohormone jasmonic acid. oup.comwikipedia.org

The Octadecanoid Pathway and Jasmonate Biosynthesis

The biosynthesis of jasmonates begins with the release of α-linolenic acid from membrane lipids by the action of lipases. oup.comwikipedia.org This free fatty acid is then oxygenated by a 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HPOT). oup.comuni-jena.de

This hydroperoxide is the substrate for allene (B1206475) oxide synthase (AOS), which converts it into an unstable allene oxide. oup.comnih.gov The allene oxide is then cyclized by allene oxide cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA). wikipedia.orgnih.gov These initial steps of the pathway occur in the chloroplasts. uni-jena.denih.gov The subsequent reactions take place in the peroxisomes, where OPDA is first reduced by OPDA reductase (OPR3) and then undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding jasmonic acid. wikipedia.orguni-jena.denih.gov Jasmonic acid and its derivatives, collectively known as jasmonates, are crucial signaling molecules involved in plant defense responses against herbivores and pathogens, as well as in various developmental processes. oup.compnas.org It has also been proposed that a similar pathway starting from linoleic acid could exist, leading to the formation of 9,10-dihydrojasmonate. nih.gov

Role of Allene Oxide Synthases (AOS) and Allene Oxide Cyclase (AOC)

In the biosynthesis of jasmonates, a class of plant hormones, two enzymes play a pivotal role: allene oxide synthase (AOS) and allene oxide cyclase (AOC). nih.govresearchgate.net The process begins with the oxygenation of α-linolenic acid to 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) by 13-lipoxygenase (13-LOX). oup.comresearchgate.netmdpi.com AOS then catalyzes the dehydration of 13-HPOT to form an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid (12,13-EOT). oup.comresearchgate.netdoi.org

This allene oxide is a critical intermediate. pnas.orgnih.gov In the presence of AOC, it is efficiently cyclized to produce the enantiomerically pure (9S,13S)-12-oxo-phytodienoic acid (OPDA). oup.commdpi.comusp.br This step is crucial as it establishes the specific stereochemistry required for the formation of biologically active jasmonic acid (JA). usp.br In the absence of AOC, the unstable allene oxide can hydrolyze non-enzymatically into a mix of α- and γ-ketols and a racemic mixture of OPDA. oup.comusp.br The coordinated action of AOS and AOC ensures the specific and efficient production of the correct OPDA isomer for subsequent steps in jasmonate biosynthesis. oup.com

The expression of genes encoding AOS and AOC can be induced by various stimuli, including wounding and treatment with jasmonic acid itself, suggesting a feedback regulation mechanism. usp.brresearchgate.net In rice, both OsAOS1 and OsAOS2 genes are involved in herbivore-induced JA biosynthesis and play a role in the plant's defense against chewing and phloem-feeding insects. mdpi.com

Octadecadienoic Acids as Phytohormone Precursors and Signaling Molecules

Octadecadienoic acids, particularly α-linolenic acid, are the primary precursors for the biosynthesis of jasmonates, a group of phytohormones that regulate a wide array of plant processes, including growth, development, and defense responses. nih.govoup.comresearchgate.net The octadecanoid pathway, which converts α-linolenic acid into jasmonic acid and its derivatives, is a central signaling cascade in plants. nih.govnih.gov

The pathway is initiated in the chloroplasts where lipoxygenase, allene oxide synthase, and allene oxide cyclase work sequentially to produce 12-oxo-phytodienoic acid (OPDA). researchgate.netnih.govoup.com OPDA itself is a signaling molecule, capable of regulating a subset of genes distinct from those regulated by jasmonic acid. frontiersin.orgfrontiersin.orgmdpi.com For subsequent conversion to jasmonic acid, OPDA is transported to the peroxisomes. researchgate.netfrontiersin.org There, it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid, which can then epimerize to the more stable (–)-jasmonic acid. nih.govresearchgate.netfrontiersin.org

Jasmonates are involved in responses to various stresses, including pathogen attacks, herbivory, wounding, and UV radiation. oup.comnih.govnih.gov For instance, UV irradiation of tomato leaves induces the expression of defense genes through the activation of the octadecanoid pathway. nih.gov Furthermore, OPDA and another oxylipin, α-ketol-octadecadienoic acid (KODA), have been identified as mobile signals in xylem sap that contribute to systemic resistance against certain fungal pathogens in maize. frontiersin.orgmdpi.com

Metabolic Perturbations in Plant Systems

Disruptions in the metabolic pathways of octadecadienoic acids can have significant consequences for plant defense and development. Mutations in the genes encoding key enzymes of the octadecanoid pathway often lead to altered defense responses. For example, a tomato mutant defective in this pathway fails to induce defense gene expression in response to UV light. nih.gov

In rice, silencing either of the two allene oxide synthase genes, OsAOS1 or OsAOS2, leads to decreased levels of jasmonic acid upon herbivore attack. This reduction in JA impairs the production of defense compounds like trypsin protease inhibitors and volatile organic compounds, thereby reducing the plant's resistance to chewing insects like the striped stem borer. mdpi.com Interestingly, the same genetic modification enhances resistance to the brown planthopper, a phloem-feeding insect. This increased resistance is correlated with higher levels of hydrogen peroxide and salicylic (B10762653) acid, indicating a complex crosstalk between different defense signaling pathways. mdpi.com

Constitutive high levels of OPDA have been observed in untreated leaves of both wild-type and a jasmonate-deficient mutant of Arabidopsis thaliana, suggesting that the regulation of JA biosynthesis may involve the compartmentalization of OPDA. usp.br The presence of abundant AOC, LOX, and AOS proteins in developed tissues, even without a corresponding high level of JA until a stimulus like wounding occurs, further points to a tightly controlled system that is primed for a rapid response. usp.brnih.gov

Microbial and Fungal Biotransformation Processes

Microorganisms, including bacteria and fungi, possess the enzymatic machinery to transform octadecadienoic acids into a variety of other compounds. These biotransformation processes are significant in different environments, from the human gut to fermented foods.

Production by Lactic Acid Bacteria and Gut Microbiota Metabolism of Polyunsaturated Fatty Acids

The human gut microbiota plays a crucial role in metabolizing dietary polyunsaturated fatty acids (PUFAs), including octadecadienoic acids like linoleic acid. propionix.runih.govresearchgate.netmdpi.com This microbial metabolism generates a range of fatty acid species, such as conjugated linoleic acids (CLAs), hydroxy fatty acids, and oxo fatty acids, which can influence host health. nih.govresearchgate.netnih.govnih.gov

Lactic acid bacteria (LAB), a prominent group of gut microbes, are known producers of CLA. mdpi.comsochob.cl Strains of Lactobacillus plantarum, Bifidobacterium breve, and Propionibacterium freudenreichii can convert linoleic acid into various CLA isomers, with rumenic acid (cis-9, trans-11-CLA) often being a major product. propionix.runih.govmdpi.com The production of CLA by these bacteria is strain-specific and can occur locally in the gut. mdpi.complos.org

The metabolic pathways can differ among bacterial species. Some bacteria utilize a linoleate (B1235992) isomerase for a direct one-step conversion of linoleic acid to CLA. mdpi.com Others, like certain Roseburia species, first convert linoleic acid to a hydroxy fatty acid, which can then be further metabolized by other members of the gut microbial community to form CLA. nih.gov This highlights the cooperative nature of fatty acid metabolism within the complex gut ecosystem. The intermediates and final products of this microbial metabolism can affect the host's lipid composition and signaling pathways. nih.govresearchgate.netsochob.cl

Enzymatic Transformations by Fungi (e.g., specific derivative isolation)

Fungi are also capable of transforming octadecadienoic acids into various oxygenated derivatives, known as oxylipins. nih.gov Some fungi can produce jasmonic acid, although the biosynthetic pathway may differ from that in plants. nih.gov For example, certain fungal strains oxygenate α-linolenic acid to 5,8-dihydroxy linolenic acid and also to 9R-hydroperoxy linolenic acid. The latter is then metabolized by an allene oxide synthase-like activity to produce 9-hydroxy-10-oxo-12Z,15Z-octadecadienoic acid. nih.gov

Pathogenic fungi often possess dioxygenase-cytochrome P450 fusion enzymes that can metabolize linoleic acid. These enzymes can form hydroperoxy metabolites which are then transformed into various products, including epoxy alcohols and allene oxides. researchgate.net For instance, the fungus Coccidioides immitis can produce a novel class of fatty acid allene oxides. researchgate.net

Researchers have isolated and characterized specific derivatives from fungal transformations. For example, the biotransformation of linoleic acid by certain fungi can yield hydroxy fatty acids. The characterization of these products often involves techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify the exact chemical structures. researchgate.net

Characterization of Metabolic Intermediates and Oxygenated Products

The analysis and characterization of the diverse and often unstable intermediates and products of octadecadienoic acid metabolism are crucial for understanding their biological functions. These molecules, collectively known as oxylipins, are typically present at very low concentrations in biological samples. lcms.czmdpi.com

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are essential for their identification and quantification. lcms.czmdpi.comupce.cz Methods have been developed for the comprehensive analysis of a wide range of oxylipins, including prostaglandins, hydroxy fatty acids, and epoxy fatty acids, in various biological matrices like plasma and plant tissues. lcms.czupce.cz

Key metabolic intermediates in the plant octadecanoid pathway include 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT) and the highly unstable allene oxide, 12,13(S)-oxido-9Z,11,15Z-octadecatrienoic acid. oup.compnas.orgnih.gov The structure of this allene oxide was confirmed through its isolation at low temperatures and analysis by NMR and other spectroscopic methods. pnas.orgnih.gov Its breakdown products in water include α- and γ-ketols and 12-oxo-phytodienoic acid (OPDA), which were previously identified as enzymatic derivatives in flaxseed. pnas.orgnih.govnih.gov

In microbial metabolism, intermediates such as hydroxy-octadecenoic acids and various conjugated linoleic acid isomers have been identified. nih.gov The oxygenated products from fungal metabolism include compounds like 8-hydroxy-9-oxo-12Z,15Z-octadecadienoic acid. researchgate.net The detailed characterization of these molecules provides insight into the enzymatic mechanisms involved and their potential biological activities. researchgate.netnih.gov

Interactive Data Table: Key Enzymes in Octadecadienoic Acid Biosynthesis

Enzyme NameAbbreviationSubstrateProductBiological SystemKey Function
13-Lipoxygenase13-LOXα-Linolenic Acid13(S)-Hydroperoxy-octadecatrienoic acid (13-HPOT)PlantsInitial oxygenation in jasmonate pathway. oup.comresearchgate.net
Allene Oxide SynthaseAOS13(S)-Hydroperoxy-octadecatrienoic acid (13-HPOT)12,13(S)-Epoxy-octadecatrienoic acid (allene oxide)Plants, FungiCatalyzes the formation of the unstable allene oxide intermediate. oup.comdoi.orgfrontiersin.org
Allene Oxide CyclaseAOC12,13(S)-Epoxy-octadecatrienoic acid (allene oxide)(9S,13S)-12-Oxo-phytodienoic acid (OPDA)PlantsEstablishes the correct stereochemistry for jasmonate biosynthesis. oup.commdpi.comusp.br
OPDA Reductase 3OPR3(9S,13S)-12-Oxo-phytodienoic acid (OPDA)3-oxo-2(2′(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)PlantsReduction of the cyclopentenone ring in the peroxisome. nih.govresearchgate.net
Linoleate Isomerase-Linoleic AcidConjugated Linoleic Acid (CLA)BacteriaDirect conversion of linoleic acid to CLA. mdpi.com

Interactive Data Table: Major Metabolites of Octadecadienoic Acid

Metabolite NameAbbreviationPrecursorOrganism/SystemBiological Significance
12-Oxo-phytodienoic acidOPDAα-Linolenic AcidPlantsKey intermediate in jasmonate biosynthesis and a signaling molecule itself. oup.comfrontiersin.org
Jasmonic AcidJA12-Oxo-phytodienoic acid (OPDA)Plants, FungiPhytohormone regulating defense and development. oup.comresearchgate.netnih.gov
Rumenic Acidc9,t11-CLALinoleic AcidGut Microbiota (e.g., Lactobacillus, Bifidobacterium)Major conjugated linoleic acid isomer produced by gut bacteria. propionix.runih.gov
10-Hydroxy-cis-12-octadecenoic acidHYALinoleic AcidGut Microbiota (e.g., Lactobacillus)Intermediate in microbial PUFA metabolism with potential host effects. sochob.cl
9-hydroxy-10-oxo-12Z,15Z-octadecadienoic acid-α-Linolenic AcidFungiFungal oxylipin derived from an alternative biosynthetic pathway. nih.gov
12,13(S)-Epoxy-octadecatrienoic acid12,13-EOT13(S)-Hydroperoxy-octadecatrienoic acid (13-HPOT)PlantsUnstable allene oxide intermediate in the jasmonate pathway. oup.comresearchgate.net

Formation of Hydroxyoctadecadienoic Acids (HODEs) and Hydroperoxyoctadecadienoic Acids (HpODEs)

Hydroxyoctadecadienoic acids (HODEs) and their precursors, hydroperoxyoctadecadienoic acids (HpODEs), are significant oxidation products of linoleic acid. nih.gov Their formation can occur through both enzymatic and non-enzymatic pathways.

The initial step in the synthesis of HODEs is the formation of HpODEs, which are unstable and rapidly reduced to the more stable HODEs. nih.gov This reduction can be facilitated by enzymes like glutathione (B108866) peroxidases. ontosight.ai

Enzymatic Formation:

Lipoxygenases (LOXs): These enzymes, including 15-lipoxygenase-1 (15-LOX-1), catalyze the conversion of linoleic acid into HpODEs. nih.govnih.govphysiology.org For instance, 15-LOX-1 is responsible for generating 13-HODE in macrophages during the early stages of atherosclerosis. nih.gov In mice, 15-LOX-2 metabolizes linoleic acid to 9(S)-hydroperoxide, which is then converted to 9(S)-HODE. portlandpress.com

Cyclooxygenases (COXs): COX enzymes can also metabolize linoleic acid to produce HODEs. nih.govphysiology.org

Non-Enzymatic Formation:

Free Radical-Mediated Oxidation: This process leads to the formation of several racemic isomers of HpODEs, including 13-(Z,E)-HPODE, 13-(E,E)-HPODE, 9-(E,Z)-HPODE, and 9-(E,E)-HPODE. portlandpress.comresearchgate.net

Singlet Oxygen-Mediated Oxidation: This non-radical pathway results in the formation of 13-(Z,E)-HPODE, 10-(E,Z)-HPODE, 12-(Z,E)-HPODE, and 9-(E,Z)-HPODE. portlandpress.com

The specific isomers of HODE produced can vary depending on the underlying mechanism. researchgate.net For example, the balance between (R)-HODEs and (S)-HODEs, which can have opposing biological effects, may be crucial for maintaining cellular homeostasis. nih.gov

Table 1: Formation Pathways of HODEs and HpODEs

Precursor Pathway Key Enzymes/Mediators Products
Linoleic Acid Enzymatic Lipoxygenases (e.g., 15-LOX-1), Cyclooxygenases 9-HODE, 13-HODE, and their HpODE precursors
Linoleic Acid Non-Enzymatic (Free Radical) Free Radicals Racemic isomers of 9-HpODE and 13-HpODE
Linoleic Acid Non-Enzymatic (Singlet Oxygen) Singlet Oxygen 9-HpODE, 10-HpODE, 12-HpODE, 13-HpODE
HpODEs Reduction Glutathione Peroxidases HODEs

Epoxy and Dihydroxy Octadecadienoic Acids (EpOMEs, DiHOMEs)

Epoxyoctadecenoic acids (EpOMEs) and their corresponding diols, dihydroxy-octadecenoic acids (DiHOMEs), are another class of linoleic acid metabolites.

Biosynthesis:

Epoxidation: Linoleic acid is first converted into EpOMEs by cytochrome P450 (CYP) enzymes. caymanchem.compnas.org This results in the formation of two primary regioisomers: 9(10)-EpOME (also known as leukotoxin or coronaric acid) and 12(13)-EpOME (isoleukotoxin or vernolic acid). caymanchem.com

Hydrolysis: The newly formed EpOMEs are then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding vicinal diols, 9,10-DiHOME (leukotoxin diol) and 12,13-DiHOME (isoleukotoxin diol). caymanchem.compnas.orgfrontiersin.org This conversion is highly efficient as sEH is ubiquitously expressed in human tissues. portlandpress.com

These metabolites are formed in various tissues, including the lungs. caymanchem.com It has been noted that many of the cytotoxic effects previously attributed to EpOMEs are actually caused by their DiHOME metabolites. frontiersin.org Symbiotic microbes, such as those in the gut microflora, can also contribute to the host's pool of these compounds by metabolizing 18-carbon fatty acids and hydrolyzing EpOMEs to DiHOMEs via bacterial epoxide hydrolases. portlandpress.com

Table 2: Biosynthesis of EpOMEs and DiHOMEs

Precursor Enzyme Intermediate Enzyme Final Product
Linoleic Acid Cytochrome P450 (CYP) 9(10)-EpOME Soluble Epoxide Hydrolase (sEH) 9,10-DiHOME
Linoleic Acid Cytochrome P450 (CYP) 12(13)-EpOME Soluble Epoxide Hydrolase (sEH) 12,13-DiHOME

Oxo-Octadecadienoic Acids (e.g., 9-oxo-ODA, 13-oxo-ODA)

Oxo-octadecadienoic acids (oxo-ODAs), also referred to as keto-octadecadienoic acids, are formed through the oxidation of HODEs.

Formation Pathways:

Dehydrogenase-Catalyzed Oxidation: HODEs can be oxidized to their corresponding oxo derivatives by dehydrogenase enzymes. wikipedia.orgnih.gov For example, 9-HODE can be metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODA). wikipedia.org A cytosolic NAD+-dependent dehydrogenase found in the intestine and liver is known to convert 13S-HODE to 13-oxo-9,11-octadecadienoic acid. nih.gov

Dehydration of HpODEs: Oxo-ETEs, a related class of compounds, can be formed by the dehydration of their hydroperoxy precursors (HpETEs), suggesting a similar pathway may exist for oxo-ODAs. nih.gov

Lipoxygenase/Linoleate System: Oxo-ODAs are known to be produced in systems containing lipoxygenase and linoleate. jst.go.jp The process is believed to originate from linoleate alkoxyl radicals generated from HpODEs through a reaction catalyzed by ferrous lipoxygenase. jst.go.jp

Plant Biosynthesis: In plants, KODA (9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid) is synthesized from α-linolenic acid through the action of 9-lipoxygenase (9-LOX) and allene oxide synthase (AOS). researchgate.net

Interestingly, fresh tomatoes contain 9-oxo-ODA, while the processing of tomatoes into juice can convert it to its isomer, 13-oxo-ODA. researchgate.netplos.org Both 9-oxo-ODA and 13-oxo-ODA are recognized as potent agonists for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). researchgate.netplos.org

Nitro Fatty Acids as Octadecanoid Adducts

Nitro fatty acids (NO2-FAs) are formed through the interaction of unsaturated fatty acids with reactive nitrogen species.

Formation:

These compounds are endogenously formed from the reaction of unsaturated fatty acids like oleic and linoleic acid with secondary products of nitrogen monoxide (NO•) and nitrite (B80452) anions (NO2−). mdpi.com

The interaction of conjugated octadecanoids with nitric oxide can yield nitro fatty acids in both plant and animal systems. acs.org

Specifically, the radical-induced nitration of unsaturated fatty acids by nitrogen dioxide (•NO2) creates a β-nitroalkyl radical. This radical can further react to generate nitroalkene derivatives, also known as NO2-FAs. nih.gov

The defining feature of NO2-FAs is a nitroalkene group, which makes them highly reactive electrophiles. nih.gov This reactivity allows them to form covalent adducts with proteins, a process known as nitroalkylation, which can modulate protein function and is central to their biological activities. nih.govmdpi.com

Catabolic and Degradation Pathways of Octadecadienoic Acids

The breakdown of octadecadienoic acids and their metabolites is essential for regulating their levels and biological activities.

Beta-oxidation and Omega-oxidation Mechanisms

Beta-oxidation:

This is a major metabolic pathway for fatty acids, occurring in both mitochondria and peroxisomes. nhri.org.twmedsciencegroup.com In this process, the fatty acyl chain is shortened by two carbons in each cycle, producing acetyl-CoA. nih.gov

The beta-oxidation of unsaturated fatty acids, like octadecadienoic acid, requires additional enzymes compared to saturated fatty acids to handle the double bonds. nih.gov For instance, when linoleic acid is degraded, an extra step involving the enzyme 2,4-dienoyl-CoA reductase is needed at the ten-carbon stage. nih.gov

Studies have shown that 9-cis,11-trans-octadecadienoic acid (a conjugated linoleic acid) can be partially degraded via beta-oxidation in Escherichia coli. nih.gov In tomato fruit, it is suggested that 9,12,13-trihydroxy-10(E)-octadecenoic acid is at least partially degraded through the β-oxidation pathway. ajol.info

Omega-oxidation:

This is an alternative fatty acid metabolism pathway that involves the oxidation of the omega (ω) carbon atom, the carbon furthest from the carboxyl group.

Cytochrome P450 enzymes, such as those from the CYP4A family, are key to this process, hydroxylating the ω-carbon. medsciencegroup.com

Further oxidation of the ω-hydroxyl group leads to the formation of a dicarboxylic acid. medsciencegroup.com This pathway can result in the production of succinate, which can be used for gluconeogenesis, and acetyl-CoA. medsciencegroup.com

Research on Cytochrome P450BM-3 has shown a preference for oxidizing fatty acids with terminal double bonds at the omega-2 position. nih.gov

The catabolism of octadecanoids is generally similar to that of other oxylipins and fatty acids, often involving an initial β-oxidation step followed by further rounds of β- and/or ω-oxidation. acs.org

Mechanistic Biological Roles of Octadecadienoic Acids Excluding Clinical Implications

Function as Endogenous Oxylipins and Lipid Mediators

Octadecadienoic acids are key members of the octadecanoid family, a class of oxylipins derived from the oxygenation of 18-carbon fatty acids. acs.orgnih.gov Oxylipins are broadly defined as metabolites of polyunsaturated fatty acids produced through enzymatic or non-enzymatic oxidation. nih.gov While the roles of eicosanoids (derived from 20-carbon fatty acids) have been extensively studied, octadecanoids are an emerging class of lipid mediators recognized for their significant biological activities. acs.orgnih.gov

In mammals, octadecanoids are formed from abundant precursors like linoleic acid (LA) and α-linolenic acid (ALA) via the action of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. acs.org Non-enzymatic processes like autoxidation also contribute to their formation. acs.org The high dietary consumption and endogenous abundance of 18-carbon fatty acids lead to commensurately elevated concentrations of octadecanoids relative to other lipid mediators, enhancing their potential to exert physiological effects. nih.gov

Specific octadecadienoic acids, such as 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA), are recognized as plant oxylipins synthesized from α-linolenic acid via 9-lipoxygenase (9-LOX) and allene (B1206475) oxide synthase (AOS). oup.comnih.govresearchgate.net These compounds are involved in mediating various biological processes, including cell proliferation, tissue modulation, and inflammation. acs.orgnih.gov Additionally, the gut microbiome is a significant source of octadecanoid biosynthesis, producing metabolites like hydroxy and oxo fatty acids that can act as signaling molecules within the host. acs.orgfrontiersin.orgnih.gov For example, gut bacteria such as Lactobacillus plantarum can produce 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) from γ-linolenic acid. frontiersin.orgresearchgate.net These metabolites function as immunomodulators and signaling molecules, highlighting the diverse origins and functions of octadecadienoic acids as endogenous lipid mediators. frontiersin.orgresearchgate.net

Cellular Signaling and Molecular Regulatory Functions

Octadecadienoic acids exert their biological effects by interacting with and modulating a variety of cellular signaling pathways. These lipid molecules can act as ligands for receptors, trigger downstream signaling cascades, and regulate gene expression, thereby influencing fundamental cellular activities.

Several octadecadienoic acid derivatives have been identified as potent agonists for Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that is a master regulator of lipid metabolism. plos.org Activation of PPARα by these fatty acid metabolites leads to the transcriptional regulation of genes involved in fatty acid oxidation. plos.orgcaymanchem.comnih.gov

Research has shown that specific oxo-octadecadienoic acids (oxo-ODAs) found in foods like tomatoes can directly activate PPARα. plos.orgcaymanchem.comnih.gov For instance, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) was identified as a potent PPARα agonist that increases the expression of PPARα target genes in mouse primary hepatocytes, leading to altered lipid metabolism. caymanchem.comnih.gov Similarly, its isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also activates PPARα in a dose-dependent manner. plos.org Another related compound, 9-hydroxy-10,12-octadecadienoic acid (9-HODE), found in koji extract, also functions as a PPARα activator. google.comgoogle.com This direct interaction with nuclear receptors represents a key mechanism by which octadecadienoic acids regulate metabolic processes at the molecular level.

Table 1: Activation of PPARα by Octadecadienoic Acid Derivatives

CompoundSource/ContextObserved EffectReference
9-oxo-10(E),12(E)-Octadecadienoic Acid (9-oxo-ODA)Derived from tomatoPotent PPARα agonist; increases expression of PPARα target genes in mouse primary hepatocytes. caymanchem.comnih.gov
13-oxo-9,11-Octadecadienoic Acid (13-oxo-ODA)Isomer of 9-oxo-ODA, found in tomato juiceInduces PPARα activation in a dose-dependent manner and increases mRNA expression of PPARα target genes. plos.org
9-hydroxy-10,12-Octadecadienoic Acid (9-HODE)Found in an extract of kojiActs as an active ingredient to activate PPARα. google.comgoogle.com
Conjugated Linoleic Acid (CLA)GeneralKnown to be a potent naturally occurring ligand and activator of PPARα. 9-oxo-ODA is a derivative. plos.orgcaymanchem.com

Octadecadienoic acids and their metabolites can modulate cellular functions by interacting with G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. frontiersin.orgnih.govacs.org

Metabolites produced by gut microbiota are particularly noted for their activity on GPCRs. For example, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite of γ-linolenic acid produced by lactic acid bacteria, has been shown to suppress inflammatory responses in dendritic cells, with evidence pointing to the involvement of GPCRs like GPR120. frontiersin.orgnih.govresearchgate.net Another gut microbial metabolite, 10-hydroxy-cis-12-octadecenoic acid (HYA) derived from linoleic acid, regulates glucose homeostasis by activating GPR40 and GPR120. frontiersin.orgnih.gov The activation of these receptors initiates downstream signaling cascades that influence immune responses and metabolic regulation. The interaction is not always straightforward; γKetoC appears to activate both the NRF2 pathway and GPR120, suggesting a complex interplay between different signaling systems. frontiersin.orgnih.gov

Table 2: Modulation of GPCR Signaling by Octadecadienoic Acid Metabolites

CompoundReceptorCellular ContextObserved EffectReference
10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC)GPR120 (probable)Bone marrow-derived dendritic cells (BMDCs)Suppresses TNF-α production; effects are suggested to be mediated by a Gq-GPCR. frontiersin.orgnih.gov
10-hydroxy-cis-12-octadecenoic acid (HYA)GPR40, GPR120General (gut metabolite)Regulates glucose homeostasis through receptor activation. frontiersin.orgnih.gov
10-oxo-trans-11-octadecenoic acid (KetoC)GPR120Monocytes, epithelial cellsRegulates cellular function via GPR120 signaling. frontiersin.org

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a nonselective cation channel known for its role in detecting heat and pain, can be activated by certain octadecadienoic acid metabolites. wikidoc.orgwikipedia.org This activation represents another key mechanism through which these lipids exert their biological effects, particularly in energy metabolism and sensory signaling.

Metabolites of linoleic acid, including various hydroxy-octadecadienoic acids (HODEs) and their corresponding keto analogs (oxo-ODEs), have been shown to activate TRPV1-dependent signaling. wikidoc.orgwikipedia.org For instance, 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut bacteria, selectively increases calcium levels and induces inward currents in HEK293 cells expressing TRPV1. caymanchem.com This effect can be blocked by a TRPV1 antagonist, confirming the specificity of the interaction. caymanchem.com Similarly, other linoleic acid metabolites like 9-oxo-ODE and 13-oxo-ODE are also known to activate pain-sensing neurons through a TRPV1-dependent mechanism. wikidoc.orgwikipedia.org Research on airway smooth muscle cells has also shown that epoxy-octadecenoic acids (EpOMEs) and dihydroxy-octadecenoic acids (DiHOMEs) can induce calcium entry via TRPV1 channels. atsjournals.org

Table 3: Activation of TRPV1 by Octadecadienoic Acid Derivatives

CompoundCellular/System ContextObserved EffectReference
10-oxo-12(Z)-Octadecenoic AcidHEK293 cells expressing TRPV1Selectively increases calcium levels and induces inward currents. caymanchem.com
9-oxo-Octadecadienoic Acid (9-oxoODE)Peripheral and central mouse pain-sensing neuronsActivates neurons in a TRPV1-dependent fashion. wikidoc.orgwikipedia.org
13-oxo-Octadecadienoic Acid (13-oxoODE)Peripheral and central mouse pain-sensing neuronsActivates neurons in a TRPV1-dependent fashion. wikidoc.orgwikipedia.org
9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE)Peripheral and central mouse pain-sensing neuronsActivates neurons in a TRPV1-dependent fashion. wikidoc.orgwikipedia.org
13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE)Peripheral and central mouse pain-sensing neuronsActivates neurons in a TRPV1-dependent fashion. wikidoc.orgwikipedia.org
12,13-Epoxy-octadecenoic Acid (12,13-EpOME)Human airway smooth muscle cellsInduces calcium entry, which is diminished by a TRPV1 inhibitor. atsjournals.org
9,10-Dihydroxy-octadecenoic Acid (9,10-DiHOME)Human airway smooth muscle cellsInduces calcium entry mediated by TRPV1. atsjournals.org

Octadecadienoic acids and their derivatives are potent regulators of gene expression. By activating transcription factors like PPARα or influencing other signaling pathways, they can significantly alter the transcriptomic profile of cells, affecting genes involved in metabolism, inflammation, and cellular stress responses. nih.govmdpi.compnas.org

For example, 9-oxo-10(E),12(E)-octadecadienoic acid significantly increases the mRNA expression levels of PPARα target genes involved in fatty acid oxidation in mouse primary hepatocytes. nih.gov In a different context, 13-hydroperoxyoctadecadienoic acid (13-HPODE), a product of linoleic acid oxidation, was found to induce the expression of genes related to detoxification and metabolism in Caco-2 intestinal cells, while also enhancing PPAR signaling. mdpi.com Nitrated derivatives, such as 10- and 12-nitro-9,12-octadecadienoic acid, are potent inducers of heme oxygenase 1 (HO-1) gene expression in human aortic endothelial cells, an adaptive response to oxidative stress. pnas.org In plant models, 9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA) has been shown to induce the expression of genes related to systemic acquired resistance in tobacco leaves. cdnsciencepub.com Furthermore, coriolic acid (13-HODE) has been observed to decrease the transcriptional level of the oncogene c-myc in breast cancer stem cells. mdpi.com

Table 4: Regulation of Gene Expression by Octadecadienoic Acids

CompoundCellular ModelKey Genes/Pathways RegulatedReference
9-oxo-10(E),12(E)-octadecadienoic acidMouse primary hepatocytesUpregulates PPARα target genes involved in fatty acid oxidation and O2 consumption. nih.gov
13-hydroperoxyoctadecadienoic acid (13-HPODE)Poorly-differentiated Caco-2 cellsInduces genes for detoxification and metabolism; enhances PPAR signaling. mdpi.com
Nitrolinoleic Acid (10- and 12-nitro-9,12-octadecadienoic acid)Human aortic endothelial cellsStrongly upregulates Heme Oxygenase 1 (HO-1) mRNA and protein. pnas.org
Coriolic Acid (13-HODE)Breast cancer stem cells (mammospheres)Downregulates c-myc, Nanog, CD44, and Oct4 gene expression. mdpi.com
9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (KODA)Tobacco (Nicotiana tabacum) leavesInduces expression of systemic acquired resistance (SAR) related genes (e.g., PR-1a). cdnsciencepub.com
(±)-10-hydroxy-12(Z),15(Z)-Octadecadienoic acidHepG2 cellsPrevents increases in mRNA expression of the gene encoding SREBP-1c. caymanchem.com

Through their influence on signaling pathways and gene expression, octadecadienoic acids modulate a variety of fundamental cellular processes, including proliferation, differentiation, and apoptosis, as demonstrated in numerous in vitro and ex vivo studies. acs.orgnih.gov These compounds are recognized for their involvement in immuno- and tissue modulation. acs.org

For instance, coriolic acid (a form of 13-HODE) has been shown to suppress the proliferation of breast cancer stem cells and induce apoptosis. mdpi.com In these cells, coriolic acid treatment increased the percentage of cells in both early and late apoptosis. mdpi.com Other studies have noted that octadecadienoic acids can have anti-inflammatory and antioxidant effects, which indirectly modulate cell fate. ontosight.aiajol.info The dimer of 9,12-Octadecadienoic acid has been reported to induce apoptosis in breast (MCF-7) and liver (HepG2) cancer cells in vitro. Conversely, some metabolites can promote cell differentiation; 10-oxo-cis-12-octadecenoic acid (KetoA) has been found to accelerate adipocyte differentiation through the activation of PPARγ. frontiersin.orgresearchgate.net These findings underscore the context-dependent and diverse roles of octadecadienoic acids in controlling basic cellular behaviors.

Table 5: Modulation of Cellular Processes by Octadecadienoic Acids

CompoundCellular ProcessCellular ModelObserved EffectReference
Coriolic Acid (13-HODE)Apoptosis, ProliferationBreast cancer stem cells (MDA-MB-231 mammospheres)Induces early and late apoptosis; inhibits proliferation. mdpi.com
9,12-Octadecadienoic acid (9Z,12Z)-, dimerApoptosis, InflammationMCF-7 and HepG2 cancer cells; macrophagesInduces apoptosis in cancer cells; inhibits pro-inflammatory cytokines in macrophages.
10-oxo-cis-12-octadecenoic acid (KetoA)DifferentiationAdipocytesAccelerates adipocyte differentiation via PPARγ activation. frontiersin.orgresearchgate.net
General Octadecadienoic AcidsCell Proliferation, Tissue ModulationGeneral mammalian systemsRecognized as mediators of cell proliferation and tissue structure modulation. acs.orgnih.gov

Regulation of Gene Expression in Cellular Models

Interactions with Immune and Inflammatory Pathways

Octadecadienoic acids and their derivatives are increasingly recognized for their significant interactions with the immune system. These fatty acids can modulate inflammatory pathways through various mechanisms, including the activation of critical signaling cascades and direct effects on immune cell function.

Involvement in NRF2 Pathway Activation and Redox Signaling

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a crucial cellular defense mechanism against oxidative stress and inflammation. nih.gov Several derivatives of octadecadienoic acid have been identified as potent activators of this pathway.

One such derivative, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), a metabolite produced by gut bacteria like Lactobacillus plantarum from γ-linolenic acid, stimulates the NRF2 pathway in dendritic cells (DCs). frontiersin.orgnih.gov This activation is linked to its anti-inflammatory effects, as the suppression of inflammatory cytokines like IL-6 and IL-12 by γKetoC was diminished in DCs from Nrf2-deficient mice. frontiersin.orgnih.gov Similarly, 13-Oxo-9(Z), 11(E)-octadecadienoic acid (13-KODE), isolated from the plant Salicornia herbacea, demonstrates anti-inflammatory activity by activating the NRF2/heme oxygenase-1 (HO-1) signaling axis in macrophages. nih.gov Treatment with 13-KODE significantly increased the protein levels of NRF2 and its target, HO-1, which helps to mitigate oxidative stress. nih.gov

Other oxylipin derivatives of octadecadienoic acid, such as those found in mango leaves like 13(R)-hydroxy-(9Z,11E)-octadecadienoic acid and 9(R)-hydroxy-(10E,12Z)-octadecadienoic acid, also activate NRF2. nih.govresearcher.life These compounds have been shown to increase the nuclear levels of NRF2 and the expression of its target gene, HO-1. nih.gov The activation of NRF2 by these various octadecadienoic acid metabolites highlights a key mechanism through which they exert their cytoprotective and anti-inflammatory effects by enhancing the cell's antioxidant and detoxification responses. researchgate.net

Modulation of T-cell Function and Dendritic Cell Activation (in vitro/animal models)

Octadecadienoic acid derivatives directly modulate the function of key immune cells, including T-cells and dendritic cells (DCs), as demonstrated in various in vitro and animal studies. The gut microbial metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been shown to significantly suppress the proliferation of CD4+ T cells. frontiersin.orgnih.govnih.gov In co-culture experiments with splenocytes, γKetoC inhibited antigen-induced production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation. nih.gov

Furthermore, these fatty acid derivatives potently inhibit the activation of dendritic cells, which are critical antigen-presenting cells that initiate T-cell responses. Treatment with γKetoC was found to suppress the lipopolysaccharide (LPS)-induced activation of bone marrow-derived dendritic cells (BMDCs). frontiersin.orgnih.govnih.gov This was evidenced by the inhibited upregulation of MHC class II and the co-stimulatory molecule CD86 on the surface of DCs. nih.gov Additionally, γKetoC and other enon fatty acids inhibited the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and IL-6, from stimulated DCs. frontiersin.orgnih.gov Another related compound, 10-hydroxy-cis-12-octadecenoic acid, also produced by lactic acid bacteria, was found to suppress the LPS-induced maturation of myeloid dendritic cells. researchgate.net These findings demonstrate that octadecadienoic acid metabolites can dampen adaptive immune responses by directly targeting both T-cells and the dendritic cells that activate them. nih.gov

Mechanisms of Immunomodulation and Anti-inflammatory Effects in Animal Models

The immunomodulatory effects of octadecadienoic acids observed in vitro translate to significant anti-inflammatory activity in animal models of disease. In a mouse model of inflammatory bowel disease using dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, oral administration of 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) provided notable protection. frontiersin.orgnih.gov The treatment led to a significant reduction in body weight loss, improved stool scores, and lessened the shortening of the colon. frontiersin.orgeurekalert.org This protective effect was critically dependent on the NRF2 pathway; the anti-inflammatory benefits of γKetoC were lost in Nrf2-deficient mice, where the disease pathology actually worsened despite administration of the compound. frontiersin.orgnih.gov

The mechanism of action for γKetoC in this model involves both the NRF2 pathway and G-protein coupled receptors (GPCRs), such as GPR40 and GPR120. frontiersin.orgnih.gov In another study, the α-linolenic acid-derived metabolite, trans-10-cis-15-octadecadienoic acid, was shown to alleviate skin inflammation in a mouse model of allergic contact hypersensitivity. frontiersin.org Its anti-inflammatory effect was attributed to the suppression of vascular endothelial growth factor A (VEGF-A) release from keratinocytes, which in turn mitigated vascular permeability. frontiersin.org This effect was found to be mediated through the retinoid X receptor. frontiersin.org These studies in animal models confirm that octadecadienoic acid metabolites can exert potent immunomodulatory and anti-inflammatory effects through defined molecular pathways.

Summary of Immunomodulatory Effects of Octadecadienoic Acid Derivatives in Animal Models
CompoundAnimal ModelKey FindingsProposed MechanismReference
10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC)DSS-induced colitis in miceReduced weight loss, improved stool scores, attenuated colon atrophy.Activation of the NRF2 pathway and GPCR signaling. frontiersin.orgnih.goveurekalert.org
trans-10-cis-15-octadecadienoic acidDNFB-induced contact hypersensitivity in miceMitigated skin inflammation and vascular permeability.Suppression of VEGF-A via retinoid X receptor. frontiersin.org

Roles in Fungal Physiology and Inter-Kingdom Interactions

Octadecadienoic acids and their hydroxylated derivatives, collectively known as oxylipins, are crucial signaling molecules in fungi. They regulate key developmental processes and mediate interactions between fungi and other organisms.

Regulation of Fungal Sexual Development and Conidia Formation

In fungi, particularly within the genus Aspergillus, specific octadecadienoic acid derivatives act as hormone-like signals that control the balance between sexual and asexual reproduction. mdpi.comnih.gov A group of endogenous hydroxylinoleic acids, known as psi (precocious sexual inducer) factor, governs this developmental switch. nih.gov

The biosynthesis of these psi factors is carried out by dioxygenase enzymes (Ppo). PpoA is responsible for producing psiB (10-hydroxy-9,12-octadecadienoic acid) and psiC (8-hydroxy-9,12-octadecadienoic acid), both of which are essential for promoting sexual development (the formation of cleistothecia). oup.com Conversely, the enzyme PpoC produces psiA (8-hydroxy-9,12-octadecanoic acid), which promotes asexual sporulation (conidiation). oup.com (R)-8-hydroxy-cis-9,cis-12-octadecadienoic acid has been specifically identified as a precocious-sexual-inducer that regulates the sexual development of Aspergillus spp. mdpi.com

The influence of these compounds is significant; for instance, deletion of the ppoC gene in Aspergillus fumigatus leads to a reduction in the number of conidia produced. nih.gov Exogenous linoleic acid and its hydroperoxy derivatives (HPODEs) can also induce spore development in several Aspergillus species, mimicking the effect of the endogenous psi factors. nih.gov This regulation is complex and can be influenced by other environmental signals, such as light. nih.gov

Regulatory Roles of Octadecadienoic Acid Derivatives in Fungal Development
Compound/FactorFungus (Example)Biological RoleReference
(R)-8-hydroxy-cis-9,cis-12-octadecadienoic acid (psiC)Aspergillus spp.Induces sexual development. mdpi.comoup.com
10-hydroxy-9,12-octadecadienoic acid (psiB)Aspergillus nidulansPrerequisite for sexual development. oup.com
8-hydroxy-9,12-octadecanoic acid (psiA)Aspergillus nidulansRequired for asexual sporulation (conidiation). oup.com
Linoleic acid and its hydroperoxides (HPODEs)Aspergillus spp.Induces both asexual and sexual spore development. nih.gov

Antifungal Activity Mechanisms of Octadecadienoic Acid Derivatives

Beyond their regulatory roles, certain octadecadienoic acids and their derivatives possess direct antifungal properties. researchgate.netscielo.br One of the primary mechanisms of action involves the disruption of the fungal cell membrane. mdpi.com Hydroxy fatty acids can penetrate the membrane bilayer, leading to an increase in membrane permeability. mdpi.com This disruption causes the leakage of essential intracellular components, such as electrolytes and proteins, ultimately inhibiting fungal growth. mdpi.com

The efficacy of these fatty acids can be species-specific and may depend on the biochemical composition of the fungal membrane. mdpi.com For instance, fungal resistance to certain monohydroxy unsaturated fatty acids has been linked to the sterol content within the fungal biomass, suggesting that compounds affecting sterol synthesis could enhance their antifungal activity. mdpi.com In addition to membrane disruption, other mechanisms have been proposed. For example, 6-nonadecynoic acid, an analogue, is thought to interfere with the biosynthesis of fungal sphingolipids, a critical component of cell membranes. nih.gov Synthesized ester derivatives of 9,12-octadecadienoic acid have also demonstrated significant activity against pathogenic fungi like Candida albicans and Aspergillus niger. scholarsresearchlibrary.com

Microbiome-Host Metabolic Axis and Mechanistic Effects

The microbial metabolism of polyunsaturated fatty acids is considered a detoxification mechanism for certain anaerobic bacteria. jsbms.jprsc.org This process generates a series of functional intermediates, including conjugated linoleic acids (CLAs), hydroxy fatty acids, and oxo fatty acids. nih.govjsbms.jpjst.go.jp For instance, bacteria such as Lactobacillus plantarum, Bifidobacterium breve, and species from the Roseburia genus are known to convert linoleic acid into these various octadecadienoic acid isomers. nih.govpropionix.rumicrobiologyresearch.org These metabolites can then interact with host cell receptors to modulate physiological responses.

Research Findings on Mechanistic Roles

Detailed research has elucidated several specific mechanisms through which microbiome-derived octadecadienoic acids influence host metabolism. These effects are often mediated by the activation of specific host receptors, such as nuclear receptors and G-protein coupled receptors (GPCRs).

Conjugated Linoleic Acids (CLAs) and Immune-Metabolic Regulation Microbiota in the colon, including probiotic bacteria, can produce conjugated linoleic acid (CLA) locally. plos.org This locally produced CLA, particularly isomers like rumenic acid (cis-9, trans-11-CLA), has been shown to exert potent immunomodulatory effects directly within the gut. propionix.ruplos.org The primary mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor highly expressed in immune cells like macrophages and other myeloid cells. plos.orgnih.gov Activation of PPARγ by CLA leads to the suppression of inflammatory pathways, which has been observed to protect against colitis in animal models. plos.org Furthermore, CLA can directly stimulate myeloid cells to enhance the production of the anti-inflammatory cytokine IL-10. nih.gov Beyond local immune effects, CLAs can also influence systemic metabolism by promoting fatty acid oxidation and improving insulin (B600854) signaling through the PI3K-Akt and AMPK signaling pathways. mdpi.com

10-oxo-12(Z)-octadecenoic acid (KetoA) and Energy Homeostasis Another significant metabolite is 10-oxo-12(Z)-octadecenoic acid (KetoA), an oxo-fatty acid produced from linoleic acid by gut lactic acid bacteria. researchgate.netnih.gov Research has identified KetoA as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.netnih.gov The activation of TRPV1 in the gastrointestinal tract stimulates the sympathetic nervous system, leading to enhanced whole-body energy expenditure. researchgate.netfrontiersin.org This effect is partly achieved by increasing noradrenaline turnover in adipose tissues and upregulating thermogenic genes like Uncoupling Protein 1 (UCP1). This process promotes the "browning" of white adipose tissue, turning it into a more metabolically active, energy-burning tissue. researchgate.netfrontiersin.org In addition to its action on TRPV1, KetoA also activates PPARγ, which promotes adipogenesis and glucose uptake. researchgate.netfrontiersin.org

10-hydroxy-cis-12-octadecenoic acid (HYA) and Gut Barrier Function During the microbial conversion of linoleic acid to CLA, an intermediate hydroxy fatty acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), is formed. nih.govrsc.org HYA functions as a signaling molecule by activating two G-protein coupled receptors: GPR40 and GPR120. nih.govfrontiersin.org The activation of these receptors in enteroendocrine cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating glucose homeostasis. nih.govnih.gov Additionally, HYA has been shown to improve the integrity of the intestinal epithelial barrier, partially through the GPR40-MEK-ERK pathway. nih.gov

Interactive Data Table: Mechanistic Effects of Microbiome-Derived Octadecadienoic Acids

The following table summarizes the detailed research findings on the mechanistic roles of specific octadecadienoic acid metabolites.

Metabolite NameMicrobial SourceHost Receptor/TargetMechanistic Effect
Conjugated Linoleic Acid (CLA) (e.g., Rumenic Acid)Bifidobacterium breve, Roseburia spp. propionix.rumicrobiologyresearch.orgPPARγ plos.orgnih.govActivates PPARγ in macrophages, suppressing local inflammation in the colon. plos.org
Myeloid Cells nih.govEnhances production of anti-inflammatory cytokine IL-10. nih.gov
AMPK, PI3K-Akt mdpi.comPromotes fatty acid oxidation and enhances insulin signaling. mdpi.com
10-oxo-12(Z)-octadecenoic acid (KetoA) Lactic acid bacteria researchgate.netnih.govTRPV1 researchgate.netnih.govActivates TRPV1, enhancing energy expenditure and promoting the browning of white adipose tissue. researchgate.net
PPARγ researchgate.netfrontiersin.orgActivates PPARγ, stimulating adipogenesis and glucose uptake. researchgate.netfrontiersin.org
10-hydroxy-cis-12-octadecenoic acid (HYA) Lactobacillus plantarum nih.govnih.govGPR40, GPR120 nih.govfrontiersin.orgStimulates GLP-1 secretion from enteroendocrine cells to regulate glucose homeostasis. nih.govnih.gov
GPR40-MEK-ERK Pathway nih.govAmeliorates intestinal epithelial barrier impairment. nih.gov

Advanced Analytical Methodologies for Octadecadienoic Acid Research

Chromatographic Separation Techniques for Isomer Resolution

Chromatography is the cornerstone of octadecadienoic acid isomer analysis. The choice of technique depends on the specific isomers of interest and the complexity of the sample matrix.

Gas chromatography, particularly when coupled with mass spectrometry, is a primary technique for the detailed analysis of octadecadienoic acid isomers. nih.govnih.gov To enhance volatility and thermal stability for GC analysis, fatty acids are typically converted into fatty acid methyl esters (FAMEs). restek.comnih.govnih.gov

The resolution of the multitude of positional and geometric isomers is best achieved using long (e.g., 100 meters), highly polar capillary columns. nih.govrestek.comaocs.orgcabidigitallibrary.org Stationary phases such as highly substituted cyanopropyl polysiloxanes (including trade names like SP-2560, CP-Sil 88, and BPX-70) are preferred for their selectivity in separating FAME isomers. restek.comaocs.org The elution order on these polar columns is influenced by the double bond geometry; for conjugated linoleic acid (CLA) isomers, the general elution pattern is cis,trans isomers eluting before cis,cis isomers, followed by trans,trans isomers. aocs.org For many FAMEs on cyanosilicone phases, trans isomers elute before their corresponding cis isomers. restek.com

GC-MS serves as an indispensable tool for confirming the identity of isomers, especially in cases of co-elution. nih.govresearchgate.net To pinpoint the exact location of double bonds, which is not always clear from standard electron ionization mass spectra, derivatization techniques are employed. Conversion of FAMEs to 4,4-dimethyloxazoline (DMOX) derivatives or forming Diels-Alder adducts with reagents like 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) produces characteristic fragmentation patterns in MS that allow for unambiguous double bond localization. aocs.orgdss.go.th

Table 1: Common GC Columns and Methodologies for Octadecadienoic Acid FAME Analysis

Column Type/Stationary Phase Typical Dimensions Application Reference(s)
Highly Polar Cyanopropyl Polysiloxane (e.g., BPX-70, CP-Sil 88, SP-2560) 100-120 m x 0.25 mm High-resolution separation of geometric and positional FAME isomers, including conjugated linoleic acids (CLAs). aocs.org, restek.com, cabidigitallibrary.org
Carbowax (Polyethylene Glycol) Standard Routine analysis of saturated and unsaturated fatty acids, but offers limited resolution for positional CLA isomers. aocs.org, restek.com
DMOX or MTAD Derivatization + GC-MS N/A Definitive localization of double bond positions in the carbon chain through specific mass fragmentation patterns. aocs.org, dss.go.th

High-Performance Liquid Chromatography offers powerful alternative and complementary separation mechanisms to GC. Silver ion HPLC (Ag+-HPLC) is particularly effective for separating octadecadienoic acid isomers. aocs.orgnih.gov This technique separates compounds based on their interaction with silver ions impregnated on the stationary phase; the degree of unsaturation, double bond geometry, and position all influence retention time. nih.govaocs.org In Ag+-HPLC, isomers are typically resolved into groups, with trans,trans isomers eluting first, followed by cis,trans or trans,cis isomers, and finally cis,cis isomers. nih.govsci-hub.se

Reversed-phase HPLC (RP-HPLC) is another widely used method, often employing C18 columns. aocs.orgtaylorfrancis.comnih.gov While less powerful than Ag+-HPLC for resolving complex isomer mixtures, RP-HPLC is valuable for sample cleanup, pre-concentration of specific fractions prior to GC analysis, and quantifying specific isomers. aocs.orgsielc.com Mobile phases commonly consist of acetonitrile/water gradients, with acids like formic or phosphoric acid added for pH control and compatibility with mass spectrometry. aocs.orgsielc.com To improve detection sensitivity, especially with UV or fluorescence detectors, octadecadienoic acids can be derivatized into UV-active p-methoxyphenacyl esters or fluorescent 9-anthrylmethyl esters. sci-hub.seoup.comnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying octadecadienoic acid-derived metabolites, such as hydroxyoctadecadienoic acids (HODEs), in biological fluids. nih.govlipidmaps.org Although chromatographic separation of some isomers can be challenging, specific product ions generated during MS/MS fragmentation can be used for unambiguous quantification. lipidmaps.orgsciex.com

Table 2: HPLC Modes for Octadecadienoic Acid Isomer Separation

HPLC Mode Principle of Separation Common Application Reference(s)
Silver Ion (Ag+)-HPLC Complexation between double bonds and silver ions. Separation based on number, geometry, and position of double bonds. Gold standard for resolving complex mixtures of geometric (cis/trans) and positional isomers. aocs.org, nih.gov, nih.gov
Reversed-Phase (RP)-HPLC Partitioning based on hydrophobicity. Quantification of specific isomers, sample pre-concentration, and analysis of derivatized fatty acids. aocs.org, taylorfrancis.com, nih.gov
LC-Tandem MS (LC-MS/MS) Chromatographic separation followed by mass-based detection and fragmentation. Highly sensitive and specific quantification of octadecadienoic acid metabolites (e.g., HODEs, DiHOMEs) in biological samples. nih.gov, lipidmaps.org

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com It combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. shimadzu.com

A key application of SFC in fatty acid research is the separation of enantiomers, which are non-superimposable mirror-image isomers. This is particularly relevant for hydroxylated metabolites of octadecadienoic acid, where the stereochemistry can dictate biological function. nih.govnih.gov Using specialized chiral stationary phases, such as columns with amylose (B160209) derivatives like tris(3,5-dimethylphenylcarbamate), baseline separation of enantiomeric pairs can be achieved in very short analysis times. nih.gov SFC is readily coupled with mass spectrometry (SFC-MS), allowing for the direct analysis and characterization of these chiral molecules. nih.govnih.gov The technique's versatility allows for the analysis of a broad polarity range, sometimes enabling the simultaneous analysis of different lipid classes like free fatty acids and their corresponding glycerides. shimadzu.commdpi.com

Analyzing octadecadienoic acid isomers in biological matrices like tissues, plasma, or milk fat presents significant challenges. nih.gov

Isomer Co-elution: Biological samples contain a highly complex mixture of positional and geometric isomers, many of which co-elute even on high-resolution chromatographic systems. nih.govcabidigitallibrary.orgresearchgate.net A single chromatographic method is rarely sufficient for complete separation. researchgate.net The most effective strategy to overcome this is the use of orthogonal, multi-dimensional chromatography. aocs.org A common approach involves an initial fractionation of FAMEs by Ag+-HPLC, followed by the analysis of these simplified fractions by high-resolution GC. nih.govresearchgate.net

Low Abundance: Many biologically active isomers are present at trace levels, making their detection and quantification difficult. aocs.org Strategies to address this include pre-concentration of the sample, often by collecting a broad fraction from an initial RP-HPLC run, or by using highly sensitive detection methods. aocs.org Derivatization to fluorescent tags can also significantly enhance detection limits. oup.com

Matrix Effects: The presence of other lipids and macromolecules in biological extracts can interfere with ionization in mass spectrometry or co-elute with target analytes, leading to inaccurate quantification. nih.gov This is mitigated by robust sample preparation protocols, starting with efficient lipid extraction methods (e.g., Folch or Bligh & Dyer) followed by purification steps such as solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the fatty acid class from the bulk of other lipids. nih.govcabidigitallibrary.org

Isomerization Artifacts: The double bonds in polyunsaturated fatty acids can be susceptible to isomerization (changing from cis to trans or shifting position) during sample preparation, particularly under harsh chemical conditions like acid-catalyzed derivatization. aocs.orgtaylorfrancis.com To preserve the original isomeric profile of the sample, it is crucial to employ mild saponification and derivatization procedures. taylorfrancis.com

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Spectroscopic and High-Resolution Mass Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful non-destructive technique for the structural elucidation of octadecadienoic acid isomers. nih.gov A key advantage of NMR is that it allows for the analysis of molecules in their native state, without the need for chemical derivatization, thereby avoiding the risk of creating artifacts. nih.gov

¹H-NMR (Proton NMR): The signals from olefinic protons (the hydrogens attached to the double-bond carbons) are highly diagnostic. mdpi.comchemsociety.org.ng These protons resonate in a distinct region of the spectrum, typically between 5.0 and 6.5 ppm. aocs.orgmdpi.com For conjugated systems, the "inner" protons of the conjugated diene are significantly deshielded (appear at a higher ppm value) compared to the "outer" protons, providing immediate structural information. mdpi.comresearchgate.net The magnitude of the spin-spin coupling constants (J-values) between adjacent olefinic protons helps to definitively assign the geometry as either cis or trans. aocs.orgnih.gov

¹³C-NMR (Carbon NMR): This technique provides information about the carbon backbone of the fatty acid. It is particularly useful for identifying and quantifying all positional and geometric isomers in complex mixtures, such as those found in commercial CLA supplements. aocs.org

2D-NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide deeper structural insights. COSY identifies which protons are spin-coupled to each other, helping to trace the connectivity through the carbon chain. nih.gov NOESY is crucial for confirming the geometric configuration of double bonds by identifying protons that are close to each other in space, a hallmark of the cis geometry. mdpi.com

To further refine structural assignments, experimental NMR data is often compared with theoretical chemical shifts calculated using Density Functional Theory (DFT), which can predict the spectra for different potential isomers with high accuracy. mdpi.commdpi.comresearchgate.net

Table 3: Illustrative ¹H-NMR Chemical Shifts (ppm) for Olefinic Protons of Methyl 9,11-Octadecadienoate Isomers

Isomer Configuration Outer Protons (H-9, H-12) Inner Protons (H-10, H-11) Reference(s)
cis,trans (9Z, 11E) ~5.32 (m), ~5.65 (m) ~5.82 (t), ~6.24 (t) aocs.org
trans,trans (9E, 11E) ~5.56 (m) ~5.96 (m) aocs.org
cis,cis (9Z, 11Z) ~5.40 (m) ~6.22 (dd) aocs.org

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. (m = multiplet, t = triplet, dd = doublet of doublets).


High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Precise Mass Determination

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a cornerstone technique for the analysis of octadecadienoic acid. It allows for the precise determination of the elemental composition of molecules by providing highly accurate mass measurements, typically with a mass error of less than 5 ppm. akjournals.comrsc.org This level of accuracy is crucial for distinguishing between different lipid species that may have very similar masses.

In ESI, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For octadecadienoic acids, analysis is commonly performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. rsc.org

The coupling of ultra-performance liquid chromatography (UPLC) with a quadrupole time-of-flight (Q-TOF) mass spectrometer offers a powerful platform for the simultaneous identification of various compounds, including octadecadienoic acid isomers. akjournals.com This combination allows for the separation of different isomers based on their chromatographic retention times, followed by their precise mass determination and fragmentation analysis. akjournals.com For instance, a study successfully identified 9-oxo-10E,12Z-octadecadienoic acid by matching its accurate molecular mass and analyzing its fragmentation patterns in ESI-MS/MS spectra. akjournals.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the selected precursor ion. The resulting product ions are characteristic of the original molecule's structure. For example, in the analysis of hydroxy-octadecadienoic acids (HODEs), specific product ions can help to differentiate between isomers like 9-HODE and 13-HODE, even when they have nearly identical retention times and precursor ions. lipidmaps.orgnih.gov The fragmentation of the carboxylate anion of octadecadienoic acids can reveal the location of double bonds and other functional groups through characteristic charge-remote fragmentations. acs.org

CompoundIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
9-HODENegative ESI295.23171 lipidmaps.orgnih.gov
13-HODENegative ESI295.23195 lipidmaps.orgnih.gov
9-oxo-10E,12Z-octadecadienoic acidNegative ESI293.21Not specified akjournals.com
15,16-dihydroxy-9,12-octadecadienoic acidNegative ESI311223, 183 acgpubs.org

Ultraviolet-Visible (UV-Vis) Spectrometry for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectrometry is a valuable tool for the analysis of octadecadienoic acids, particularly those with conjugated double bond systems. Conjugated dienes, where two double bonds are separated by a single bond, exhibit a characteristic strong UV absorbance in the range of 230-235 nm. aocs.org This property distinguishes them from fatty acids with isolated double bonds, which absorb at lower wavelengths. aocs.org

The specific wavelength of maximum absorbance (λmax) can provide information about the geometric configuration of the conjugated system. For example, different isomers of conjugated linoleic acid (CLA) show slight variations in their λmax values. The 9(E),11(E)-CLA and 9(Z),11(E)-CLA isomers both have a λmax of approximately 233 nm. caymanchem.comcaymanchem.com In contrast, conjugated trienes, such as those found in some eleostearic acids, absorb at higher wavelengths, typically between 268 and 274 nm, depending on the isomer. nih.gov

UV-Vis spectrometry is often used in conjunction with high-performance liquid chromatography (HPLC) for the quantification of CLA isomers. agriculturejournals.cz By monitoring the absorbance at a specific wavelength (e.g., 234 nm), it is possible to detect and quantify the different isomers as they elute from the HPLC column. aocs.orgagriculturejournals.cz Second derivative UV spectroscopy can be employed to enhance the resolution of closely eluting isomers and overcome interference from other absorbing compounds. aocs.org

Compound/Isomerλmax (nm)Reference
trans, trans-9,12-octadecadienoic acid231 vscht.cz
9(E),11(E)-Conjugated Linoleic Acid233 caymanchem.com
9(Z),11(E)-Conjugated Linoleic Acid233 caymanchem.com
9Z,11E,13Z-C18:3274 nih.gov
9Z,11E,13E-C18:3 / 9E,11E,13Z-C18:3270 nih.gov
9E,11E,13E-C18:3268 nih.gov

Standardization and Method Validation in Octadecadienoic Acid Lipidomics

To ensure the reliability and comparability of results in octadecadienoic acid research, rigorous standardization and method validation are essential. This involves a series of steps to demonstrate that an analytical method is suitable for its intended purpose.

Method validation typically includes the assessment of several key parameters:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. lipidmaps.orgnih.govnih.gov The LOD is often defined as a signal-to-noise ratio of at least three, while the LOQ is at least ten. lipidmaps.orgnih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies using spiked samples. researchgate.netnih.gov Precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD) of replicate measurements. researchgate.netnih.gov

Specificity: Ensuring that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov

Standardization in lipidomics relies heavily on the use of internal and external standards.

Internal Standards: These are compounds with similar chemical and physical properties to the analyte of interest, which are added to the sample at a known concentration before analysis. nih.govlipidmaps.org Isotopically labeled standards, such as deuterated fatty acids, are ideal as they co-elute with the analyte and can compensate for variations in sample preparation and instrument response. nih.govlipidmaps.org

External Standards: These are solutions of the pure analyte at known concentrations that are used to create a calibration curve. nih.gov This curve is then used to determine the concentration of the analyte in the unknown sample.

The use of certified reference materials (CRMs) and participation in proficiency testing schemes are also crucial for ensuring the quality and comparability of data between different laboratories. nist.gov These practices help to establish traceability of measurements and provide confidence in the analytical results.

Validation ParameterDescriptionCommon Acceptance CriteriaReference
Linearity (R²)Correlation coefficient of the calibration curve.> 0.99 researchgate.netnih.gov
Limit of Detection (LOD)Lowest concentration with a signal-to-noise ratio of ≥ 3.Varies by analyte and method. lipidmaps.orgnih.govnih.gov
Limit of Quantitation (LOQ)Lowest concentration with a signal-to-noise ratio of ≥ 10.Varies by analyte and method. lipidmaps.orgnih.govnih.gov
Accuracy (Recovery)Percentage of known amount of analyte recovered from a spiked matrix.Typically 80-120% researchgate.netnih.gov
Precision (RSD)Relative standard deviation of replicate measurements.Generally < 15-20% researchgate.netnih.gov

Theoretical and Computational Studies of Octadecadienoic Acids

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of octadecadienoic acid. arabjchem.org By focusing on the electron density, DFT calculations offer a detailed understanding of the molecule's electronic structure and reactivity. ajchem-b.com These computational methods are instrumental in optimizing molecular geometries and determining electronic descriptors that predict the compound's behavior in various chemical environments. ajchem-b.com

Electronic Structure Analysis

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-b.comajchem-b.com The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ajchem-b.com For 9,12-octadecadienoic acid, the HOMO energy has been reported to be -5.48 eV, suggesting a strong electron-donating capability. ajchem-b.com

The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller energy gap generally corresponds to higher reactivity. nih.gov The dipole moment (μ) is another important electronic property that provides insight into the polarity of the molecule and its interaction with other polar molecules. ajchem-b.comajchem-b.com

Table 1: Calculated Quantum Chemical Parameters for 9,12-Octadecadienoic Acid

ParameterValueReference
EHOMO-5.48 eV ajchem-b.com
ELUMONot explicitly stated
Energy Gap (ΔE)Not explicitly stated
Dipole Moment (μ)Not explicitly stated
Note: Specific values for ELUMO, Energy Gap, and Dipole Moment for octadecadienoic acid were not available in the provided search results. The table reflects the available data.

Prediction of Reactivity and Local Reactive Sites (e.g., Fukui functions)

The Fukui function is a conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. ajchem-b.comscm.com For 9,12-octadecadienoic acid, the Fukui function reveals that the π-bonded regions at the C9-C10 and C12-C13 double bonds are significant reactive sites. ajchem-b.com These areas exhibit high values for f2+, indicating a strong propensity to donate electrons. ajchem-b.com Additionally, the oxygen atoms of the carboxylic acid group are identified as key centers for adsorption and interaction. ajchem-b.com The analysis of Fukui functions helps in understanding the local reactivity and the preferred sites for chemical reactions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the interactions between molecules over time. researchgate.netnih.gov In the context of octadecadienoic acid, MD simulations have been employed to investigate its interactions with other molecules and surfaces. ajchem-b.comresearchgate.net For instance, simulations have been used to understand the intermolecular forces between octadecadienoic acid and components of asphalt, providing insights into its role as a rejuvenator. researchgate.net

These simulations can also predict the binding and adsorption energies of octadecadienoic acid on various surfaces, such as metals. ajchem-b.comajchem-b.com Studies have shown that fatty acids like octadecadienoic acid can form strong interactions with metal surfaces, with binding energies indicating a chemisorption process. ajchem-b.com For example, the binding energy of 9,12-octadecadienoic acid on an Fe (110) surface was calculated to be 189.01 ± 13.52 kcal/mol. ajchem-b.comajchem-b.com MD simulations provide a dynamic picture of how these molecules orient themselves and interact at the molecular level. oatext.com

Theoretical Structure-Activity Relationship (SAR) Investigations

Theoretical Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological or chemical activity. For octadecadienoic acid, computational SAR investigations have been used to evaluate its potential in various applications, such as corrosion inhibition and as a therapeutic agent. ajchem-b.comresearchgate.net

By calculating various molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, etc.) and correlating them with observed activity, researchers can build predictive models. ajchem-b.com These studies have highlighted the importance of structural features like the carboxylic acid functional group, the length of the carbon chain, and the presence and position of double bonds in determining the activity of octadecadienoic acid. ajchem-b.comajchem-b.com For example, in the context of corrosion inhibition, the presence of π-bonds in 9,12-octadecadienoic acid contributes to its superior performance compared to its saturated counterparts. ajchem-b.com

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The accurate prediction of 1H and 13C NMR chemical shifts is a valuable tool for structure elucidation and verification. semanticscholar.orgmdpi.com

For complex molecules like octadecadienoic acid and its isomers, DFT calculations can help in assigning the signals in experimental NMR spectra, especially for olefinic protons in conjugated systems where signals can be closely spaced and difficult to assign empirically. mdpi.com By comparing the calculated chemical shifts with experimental data, researchers can confirm the structure and stereochemistry of the molecule. mdpi.com While machine learning approaches are also gaining prominence for their speed and accuracy in predicting NMR shifts, DFT remains a fundamental method for detailed electronic structure-based predictions. mdpi.comarxiv.orgescholarship.org

Biotechnological Production and Engineering of Octadecadienoic Acids

Microbial Fermentation and Bioconversion Processes for Octadecadienoic Acid Synthesis

The biotechnological production of octadecadienoic acids, particularly conjugated linoleic acid (CLA), has emerged as a promising alternative to chemical synthesis. nih.gov Microbial fermentation and bioconversion processes utilize various microorganisms, including bacteria and fungi, to transform substrates like linoleic acid into valuable octadecadienoic acid isomers. nih.govmedcraveonline.com

Lactic acid bacteria (LAB) are among the most studied microorganisms for CLA production. medcraveonline.com Strains of Lactobacillus, Bifidobacterium, and Streptococcus have demonstrated the ability to convert linoleic acid into CLA. nih.gov This biotransformation is part of a detoxification mechanism known as biohydrogenation, where unsaturated fatty acids are converted to saturated fatty acids, with CLA being a key intermediate. medcraveonline.com The enzyme responsible for this conversion is linoleate (B1235992) isomerase. medcraveonline.com

Several factors influence the efficiency of microbial CLA production, including the microbial strain, substrate concentration, fermentation time, and temperature. nih.govmdpi.com For instance, Lactiplantibacillus plantarum Lp-01 has been used to produce CLA from pine nut oil, with optimal conditions determined to be an inoculum size of 2%, a fermentation temperature of 36°C, a fermentation time of 20 hours, and a pine nut oil concentration of 11%. mdpi.com Under these conditions, a CLA yield of 33.47 μg/mL was achieved. mdpi.com Similarly, Bacillus coagulans has been optimized for CLA production from grapeseed oil, yielding 225.37 ± 0.74 μg/mL under specific pH, temperature, and substrate concentrations. frontiersin.orgdoaj.org

The use of whole recombinant cells expressing specific enzymes offers another avenue for octadecadienoic acid synthesis. For example, recombinant Escherichia coli cells expressing diol synthase from Aspergillus nidulans have been used to produce 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid from linoleic acid with a high conversion yield of 99% (w/w). nih.gov

Table 1: Microbial Production of Octadecadienoic Acid Derivatives
MicroorganismSubstrateProductYield/ConcentrationReference
Lactiplantibacillus plantarum Lp-01Pine Nut Oil (Linoleic Acid)Conjugated Linoleic Acid (CLA)33.47 μg/mL mdpi.com
Lactobacillus Isolate 1sCastor Oil Hydrolysatetrans-10, cis-12 CLA620 mg·L-1 medcraveonline.com
Lactobacillus plantarumLinoleic AcidConjugated Linoleic Acid (CLA)240.69 μg/mL nih.gov
Bacillus coagulans IBRC-M 10807Grapeseed OilConjugated Linoleic Acid (CLA)225.37 ± 0.74 μg/mL frontiersin.orgdoaj.org
Recombinant E. coli (expressing Aspergillus nidulans diol synthase)Linoleic Acid5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid4.98 g l-1 nih.gov
Recombinant E. coli (expressing Glomerella cingulata 7,8-linoleate diol synthase)Linoleic Acid7S,8S-dihydroxy-9,12(Z,Z)-octadecadienoic acid7.0–9.8 g/L acs.org
Stenotrophomonas nitritireducens (permeabilized cells)α-Linolenic Acid10-hydroxy-12,15(Z,Z)-octadecadienoic acid (HODA)16.4 g HODA l-1 nih.gov

Enzyme Engineering and Directed Evolution for Specific Isomer Production

The production of specific isomers of octadecadienoic acids is highly desirable due to their distinct biological activities. researchgate.net Enzyme engineering and directed evolution are powerful tools to tailor the properties of enzymes involved in fatty acid metabolism, such as desaturases and isomerases, to produce specific isomers with high selectivity and efficiency. researchgate.netnih.gov

Fatty acid desaturases (FADS) are key enzymes in the biosynthesis of unsaturated fatty acids, introducing double bonds at specific positions in the fatty acid chain. nih.govmdpi.com Directed evolution of a cyanobacterial Δ9 fatty acid desaturase has been shown to increase its desaturation activity in eukaryotic expression systems like Saccharomyces cerevisiae. nih.govdntb.gov.ua This approach allows for the generation of enzyme variants with enhanced catalytic efficiency and altered substrate specificity, leading to the production of novel fatty acid profiles. nih.govmdpi.com

Linoleate isomerase is another crucial enzyme, responsible for the conversion of linoleic acid to CLA. medcraveonline.com The activity and stability of this enzyme are critical for efficient CLA production. mdpi.com Engineering this enzyme could lead to variants with higher tolerance to substrate inhibition, improved catalytic rates, and altered isomer specificity. While the search results highlight the importance of linoleate isomerase, specific examples of its directed evolution for producing specific octadecadienoic acid isomers were not detailed in the provided abstracts.

The use of specific lipases is also a key strategy. For instance, 1,3-selective lipases are used to specifically esterify fatty acids onto the 1 and 3 positions of a glycerol (B35011) backbone, which can be a step in producing structured triglycerides containing specific octadecadienoic acid isomers. google.com

Table 2: Key Enzymes in Octadecadienoic Acid Biosynthesis and Their Roles
EnzymeFunctionOrganism/SystemSignificance in ProductionReference
Linoleate IsomeraseConverts linoleic acid to conjugated linoleic acid (CLA)Lactic Acid Bacteria (e.g., Lactobacillus)Key enzyme in microbial production of CLA. medcraveonline.com
Fatty Acid Desaturase (FADS)Introduces double bonds into fatty acid chains.Cyanobacteria, Higher Plants, FishCan be engineered to produce specific unsaturated fatty acids. nih.govnih.govmdpi.com
Diol SynthaseConverts linoleic acid to dihydroxy-octadecadienoic acids.Aspergillus nidulansEnables production of specific dihydroxy fatty acids in recombinant hosts. nih.gov
7,8-Linoleate Diol SynthaseProduces 7,8-dihydroxy unsaturated fatty acids.Glomerella cingulataAllows for biotechnological production of specific dihydroxy fatty acids. acs.org
1,3-Selective Lipase (B570770)Esterifies fatty acids at specific positions on a glycerol backbone.Various (e.g., Rhizopus)Used in the synthesis of structured triglycerides with specific fatty acid compositions. google.com

Plant Metabolic Engineering for Enhanced Octadecadienoic Acid Accumulation

Metabolic engineering of plants, particularly oilseed crops, offers a sustainable platform for the large-scale production of valuable fatty acids, including octadecadienoic acids. opensciencepublications.comfrontiersin.org By introducing or modifying genes in the fatty acid biosynthesis pathway, it is possible to enhance the accumulation of desired fatty acids in plant tissues, primarily in the seeds. opensciencepublications.comnih.gov

A key strategy involves the manipulation of fatty acid desaturase genes. For example, by using cosuppression to reduce the activity of oleate (B1233923) desaturase in soybean seeds, the oleic acid content was increased to nearly 90%, with a corresponding decrease in linoleic acid. nih.gov Conversely, enhancing the expression of specific desaturases can increase the production of polyunsaturated fatty acids like linoleic and α-linolenic acid. researchgate.net

Camelina sativa has emerged as a model oilseed crop for metabolic engineering due to its high oil content and favorable fatty acid profile, which is rich in α-linolenic acid and linoleic acid. frontiersin.org Genetic modifications in Camelina have successfully led to the production of long-chain ω-3 fatty acids, demonstrating its potential as a platform for producing designed oils. frontiersin.org

Table 3: Examples of Plant Metabolic Engineering for Modified Octadecadienoic Acid Content
Engineered PlantGenetic ModificationOutcomeReference
SoybeanCosuppression of oleate desaturaseIncreased oleic acid to ~90%, decreased linoleic acid. nih.gov
Arabidopsis thalianaOverexpression of γ-tocopherol methyltransferaseIncreased seed vitamin E activity (related to fatty acid metabolism). nih.gov
Canola (Brassica napus)Introduction of Δ6 and Δ12 desaturase genes from Mortierella alpinaAccumulation of 43% γ-linolenic acid (GLA) and 5% stearidonic acid (SDA). opensciencepublications.com
Camelina sativaAssembly of Δ8 desaturase pathwayAccumulation of up to 26.4% long-chain ω-3 fatty acids (EPA and ETA). frontiersin.org
Nicotiana benthamiana (leaf)Co-expression of WRINKLED1, diacylglycerol acyltransferase, and oleosinIncreased oil accumulation with altered fatty acid composition (reduced α-linolenic acid, increased oleic acid). frontiersin.org

Role as Precursors in the Biosynthesis of Complex Bioactive Molecules

Octadecadienoic acids, such as linoleic acid and α-linolenic acid, are fundamental precursors for the biosynthesis of a wide array of complex and bioactive molecules in plants, fungi, and mammals. frontiersin.orgresearchgate.netacs.org These derivatives, collectively known as oxylipins, are involved in numerous physiological processes, including signaling, defense, and inflammation. frontiersin.orgresearchgate.net

In plants, the oxidation of linoleic and α-linolenic acids by lipoxygenase (LOX) and other enzymes initiates the synthesis of various oxylipins. frontiersin.orgresearchgate.net These include jasmonic acid, a key phytohormone involved in plant defense against herbivores and pathogens. nih.gov Other plant oxylipins derived from octadecadienoic acids include green leaf volatiles (GLVs) and divinyl ethers. researchgate.net

In fungi, octadecadienoic acids are metabolized into oxylipins that regulate development, such as sporulation, and can influence the production of mycotoxins. frontiersin.org For example, in Aspergillus nidulans, LOX-mediated oxygenation of linoleic acid produces 9-HODE and 9-HPODE, which are involved in sporulation control. frontiersin.org The sewage fungus Leptomitus lacteus can convert linoleic acid into several hydroxylated derivatives, including 8R-hydroxy-9Z,12Z-octadecadienoic acid (8R-HODE). nih.govuludag.edu.tr

In mammals, octadecadienoic acids are metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes into a diverse range of signaling molecules. researchgate.netacs.org These metabolites play crucial roles in regulating inflammation and other metabolic processes. researchgate.netacs.org For instance, 9-hydroperoxy-11,12-octadecadienoic acid (9-HPODE), a product of linoleic acid oxidation, is implicated in inflammation and atherosclerosis. ontosight.ai Furthermore, gut microbiota can transform dietary octadecadienoic acids into various bioactive lipid metabolites that can have profound effects on host health. acs.orgnih.gov

Table 4: Bioactive Molecules Derived from Octadecadienoic Acids
PrecursorDerived Bioactive Molecule(s)Biological SystemFunction/SignificanceReference
Linoleic Acid / α-Linolenic AcidJasmonic AcidPlantsPhytohormone, plant defense. nih.gov
Linoleic Acid9-HODE, 13-HODEFungi (Aspergillus spp.)Regulate sporulation and mycotoxin production. frontiersin.org
Linoleic Acid8R-HODEFungi (Leptomitus lacteus)Oxygenated fatty acid. nih.govuludag.edu.tr
Linoleic Acid9-HPODEMammalsInvolved in inflammation and atherosclerosis. ontosight.ai
Linoleic AcidHydroxyoctadecadienoic acids, Oxo-octadecadienoic acids, Epoxy octadecenoic acidsMammals (via gut microbiota)Regulation of inflammation and metabolic processes. acs.org
Linoleic Acid12,13,17-trihydroxy-9(S)-octadecenoic acid (THOA)Bacteria (Bacillus megaterium)Anti-plant pathogenic fungal activity. nhri.org.tw

Q & A

Q. What analytical techniques are recommended for structural characterization of octadienoic acid isomers?

To differentiate isomers such as (E)- and (Z)-3,7-dimethyl-2,6-octadienoic acid, use:

  • Nuclear Magnetic Resonance (NMR) : Compare coupling constants and chemical shifts; trans isomers (E) typically show larger coupling constants (J = 12–16 Hz) for conjugated double bonds than cis (Z) isomers (J = 8–12 Hz) .
  • Infrared Spectroscopy (IR) : Identify carboxyl (-COOH) and conjugated diene (C=C) absorption bands (e.g., ~1700 cm⁻¹ for carboxylic acid, ~1600 cm⁻¹ for dienes) .
  • Chromatography : Reverse-phase HPLC or GC-MS with chiral columns to resolve stereoisomers .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of this compound derivatives?

  • Contextualize measurement conditions : For example, 3,7-dimethyl-2,6-octadienoic acid (CAS 459-80-3) has a boiling point of 295.3°C at 760 mmHg , but under reduced pressure (0.1 Torr), its isomer (2Z)-3,7-dimethyl-2,6-octadienoic acid boils at 90°C . Always note pressure and purity in reporting.
  • Cross-reference primary sources : Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over supplier catalogs .

Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?

  • Storage : Keep in sealed containers at 2–8°C, away from strong oxidizers and bases to prevent decomposition .
  • Exposure control : Use fume hoods for volatile derivatives (e.g., ethyl esters) and wear nitrile gloves to avoid skin irritation (R21/R38 hazards) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal via certified waste management services .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound stereoisomers in synthetic pathways?

  • Density Functional Theory (DFT) : Calculate thermodynamic stability (e.g., (E)-isomers often exhibit lower energy due to reduced steric strain) and predict regioselectivity in Diels-Alder reactions .
  • Molecular docking : Simulate interactions with enzymes (e.g., lipases) to optimize esterification or hydrolysis yields .
  • Example : The (E)-3,7-dimethyl-2,6-octadienoic acid (geranic acid) shows higher electrophilicity at C2 in Michael additions compared to (Z)-isomers .

Q. What methodologies resolve contradictions in ecological impact data for this compound derivatives?

  • Comparative meta-analysis : Aggregate data from studies on aquatic toxicity (e.g., Daphnia magna LC50) and soil mobility, noting variations in experimental conditions (pH, temperature) .
  • Weight-of-evidence approach : Classify hazards using criteria from REACH or GHS, prioritizing studies with robust controls and replication .

Q. How do extraction techniques influence the yield of this compound derivatives from natural sources?

  • Supercritical CO₂ extraction : Optimize pressure (30–50 MPa) and temperature (40–60°C) to isolate thermolabile derivatives (e.g., 9,12-octadienoic acid esters) from plant matrices like Saussurea costus .
  • Enzymatic hydrolysis : Use immobilized lipases (e.g., Candida antarctica) to cleave ester bonds in geranyl derivatives without degrading diene structures .

Tables for Key Comparisons

Q. Table 1. Physical Properties of Common this compound Derivatives

Compound (CAS)Boiling Point (°C)Melting Point (°C)SolubilityReference
3,7-Dimethyl-2,6-octadienoic acid (459-80-3)295.3 (760 mmHg)185–186 (decomp)Ethanol, acetone
(2Z)-3,7-Dimethyl-2,6-octadienoic acid (4613-38-1)90 (0.1 Torr)N/AChloroform, DCM
Ethyl 3,7-dimethyl-2,6-octadienoate (13058-12-3)201 (760 mmHg)N/AInsoluble in water

Q. Table 2. Hazard Classification of this compound Derivatives

CompoundGHS Hazard StatementsPrecautionary MeasuresReference
Geranic acid (E-isomer)H315, H319, H335Use ventilation; avoid skin contact
Ethyl geranateH226, H302Store in cool, ventilated area

Methodological Recommendations

  • Experimental design : For kinetic studies, use stopped-flow spectroscopy to monitor rapid isomerization reactions .
  • Data validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw) to avoid misidentification of stereoisomers .
  • Ethical compliance : Follow institutional guidelines (e.g., IRB protocols) when studying biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadienoic acid
Reactant of Route 2
Octadienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.